3-(2-Furyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZQKXZXWYCNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400129 | |
| Record name | 3-(2-furyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112598-77-3 | |
| Record name | 3-(2-furyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Furyl)benzonitrile (CAS 112598-77-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of the heterocyclic compound 3-(2-Furyl)benzonitrile. Due to the limited availability of in-depth experimental studies on this specific molecule in publicly accessible literature, this guide consolidates available data on the compound itself, alongside established methodologies for its synthesis and the known biological relevance of its structural motifs.
Core Properties and Physicochemical Data
This compound is a biaryl compound featuring a central benzene ring substituted with a nitrile group at the 3-position and a furan ring at the 2-position. The nitrile group acts as a potent electron-withdrawing group and a hydrogen bond acceptor, while the furan ring introduces a five-membered aromatic heterocycle, a common scaffold in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 112598-77-3 | Commercial Suppliers |
| Molecular Formula | C₁₁H₇NO | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Physical Form | Liquid | Predicted |
| Boiling Point | 295.2 ± 23.0 °C | Predicted |
| Density | 1.18 ± 0.1 g/cm³ | Predicted |
Synthesis and Experimental Protocols
The primary and most industrially scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction involves the coupling of 3-bromobenzonitrile with 2-furylboronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling for synthesizing this compound.
Detailed Experimental Protocol (General Method)
The following is a representative, general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for the synthesis of this compound. Researchers should optimize conditions such as catalyst, ligand, base, solvent, and temperature for best results.
Materials:
-
3-Bromobenzonitrile (1.0 equiv)
-
2-Furylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or DME/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 3-bromobenzonitrile, 2-furylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signals |
|---|---|
| ¹H NMR | Signals in the aromatic region (approx. 6.5-8.0 ppm). The furan protons would appear as distinct multiplets, with the proton adjacent to the oxygen being the most deshielded. The benzonitrile protons would also appear as a complex multiplet pattern. |
| ¹³C NMR | Signals for the nitrile carbon (approx. 118-120 ppm), the quaternary carbon of the benzonitrile ring attached to the nitrile (approx. 112-115 ppm), and multiple signals in the aromatic region (approx. 110-150 ppm) for the remaining carbons of the furan and benzene rings. |
| FT-IR (cm⁻¹) | A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. C-H stretching for aromatic rings above 3000 cm⁻¹. C=C stretching bands in the 1450-1600 cm⁻¹ region. C-O-C stretching from the furan ring around 1000-1300 cm⁻¹. |
| Mass Spec. (EI) | A molecular ion (M⁺) peak at m/z = 169. |
Reactivity and Potential Applications in Drug Discovery
The this compound scaffold combines two moieties of significant interest in medicinal chemistry.
The Benzonitrile Motif
The benzonitrile group is a common feature in many pharmaceuticals. The nitrile can act as a bioisostere for other functional groups and is often involved in key binding interactions with biological targets, such as hydrogen bonding.[2] Benzonitrile derivatives have been explored as inhibitors of various enzymes and receptors. For instance, derivatives have shown promise as PD-1/PD-L1 inhibitors for cancer immunotherapy and as PET radiotracers for imaging receptors in the brain.[3][4]
The Furan Moiety
The furan ring is a privileged scaffold found in numerous natural products and synthetic drugs. Its presence can influence the molecule's conformation, solubility, and metabolic stability. Furan-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]
Potential Synergistic Activity
The combination of the furan and benzonitrile moieties in one molecule makes this compound an attractive starting point for the synthesis of novel bioactive compounds. The reactivity of both the furan and benzonitrile rings allows for further chemical modifications to explore structure-activity relationships (SAR).
Caption: Logical relationship between the structural motifs of this compound and its potential applications.
Conclusion
This compound is a readily synthesizable compound via established modern cross-coupling techniques. While specific biological and detailed physicochemical data for this exact molecule are sparse in the current literature, its structural components are well-represented in a multitude of biologically active agents. This makes it a valuable building block and an intriguing candidate for further investigation in medicinal chemistry and materials science. The provided synthetic protocol offers a reliable starting point for researchers to produce this compound for further study and derivatization.
References
- 1. youtube.com [youtube.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Furyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Furyl)benzonitrile is a biaryl compound containing a benzonitrile moiety linked to a furan ring. This structural motif is of interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with both furan and benzonitrile functionalities. This technical guide provides a summary of the available physicochemical data for this compound, outlines a general synthetic approach, and highlights the current gaps in the experimental data for this compound.
Core Physicochemical Properties
A comprehensive search of available scientific literature and chemical databases reveals a significant lack of experimentally determined physicochemical data for this compound. The majority of the available information is based on computational predictions.
Data Presentation: Quantitative Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₇NO | [1][2] |
| Molecular Weight | 169.18 g/mol | [1][3] |
| Physical Form | Red Liquid | [3] |
| Predicted Boiling Point | 295.2 ± 23.0 °C | [3][4] |
| Predicted Density | 1.18 ± 0.1 g/cm³ | [3][4] |
| Melting Point | Data not available | |
| Experimental Boiling Point | Data not available | |
| Water Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Note: The lack of experimental data underscores the need for further laboratory investigation to accurately characterize this compound.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not currently available in the public domain. However, a general synthetic protocol for its preparation can be conceptualized based on established cross-coupling methodologies.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
A plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound.
General Experimental Protocol:
-
Reactant Preparation: To a reaction vessel is added 3-bromobenzonitrile (1.0 equivalent), 2-furylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equivalents).
-
Solvent Addition: The reaction vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is added.
-
Reaction Execution: The reaction mixture is heated, typically between 80-110 °C, and stirred for a period of 2 to 24 hours.
-
Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.
Mandatory Visualization
Logical Relationship: Synthetic Pathway
The following diagram illustrates a generalized workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the synthesis of this compound.
Signaling Pathways
Currently, there is no publicly available information detailing any specific signaling pathways in which this compound is involved. Further biological screening and research are required to elucidate its potential pharmacological activities and mechanisms of action.
Conclusion
This technical guide consolidates the currently available physicochemical information for this compound. It is evident that there is a significant lack of experimentally determined data for this compound. The provided information, which is largely based on predictions, and the generalized synthetic protocol can serve as a foundational resource for researchers. Further experimental characterization is crucial to enable a more comprehensive understanding of this molecule for its potential applications in drug development and materials science.
References
In-Depth Technical Guide to the Solubility of 3-(2-Furyl)benzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Furyl)benzonitrile, a key intermediate in medicinal chemistry and materials science. Given the limited availability of specific experimental solubility data for this compound in public literature, this document focuses on providing a robust predictive framework for its solubility in a range of common organic solvents. Furthermore, it outlines detailed experimental protocols for the precise quantitative determination of its solubility, empowering researchers to generate critical data for their specific applications.
Predicted Solubility Profile of this compound
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. This compound is a molecule of moderate polarity, incorporating a polar nitrile group (-CN) and a furan ring, which also contributes to its polarity, along with a nonpolar benzene ring. This structure suggests that it will be most soluble in solvents of intermediate polarity and less soluble in highly polar or very nonpolar solvents.
To provide a more quantitative prediction, the Hansen Solubility Parameters (HSP) for the constituent parts of the molecule—furan and benzonitrile—can be considered. HSP theory refines the "like dissolves like" principle by dividing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1] Solvents with HSP values close to those of the solute are more likely to be effective solvents.
Based on the known HSP values for furan and benzonitrile, a predicted solubility profile for this compound has been compiled. It is anticipated that the compound will exhibit good solubility in solvents with balanced HSP components, particularly those with moderate polar and hydrogen bonding capabilities.
| Solvent Classification | Solvent | Predicted Solubility | Rationale for Prediction |
| Protic Solvents | Ethanol | High | The hydroxyl group can engage in hydrogen bonding, and the overall polarity is compatible. Recrystallization of similar compounds from ethanol has been reported, suggesting good solubility at elevated temperatures. |
| Methanol | High | Similar to ethanol, its polarity and hydrogen bonding capacity should facilitate dissolution. | |
| Isopropanol | Moderate to High | Its slightly lower polarity compared to ethanol and methanol might slightly reduce solubility. | |
| Aprotic Polar Solvents | Acetone | High | The polar carbonyl group and its overall polarity make it a good candidate for dissolving benzonitrile-containing compounds.[2] |
| Acetonitrile | High | As a polar aprotic solvent containing a nitrile group, it is expected to have favorable interactions. | |
| Dimethyl Sulfoxide (DMSO) | High | Its high polarity and aprotic nature make it a powerful solvent for a wide range of organic molecules. | |
| Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable. | |
| Nonpolar Solvents | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the solute through π-π stacking. |
| Hexane | Low | As a nonpolar aliphatic hydrocarbon, it is unlikely to effectively solvate the polar nitrile and furan moieties. | |
| Diethyl Ether | Moderate | While less polar than THF, the ether functionality can still contribute to solvation. | |
| Chlorinated Solvents | Dichloromethane | High | Its moderate polarity makes it a versatile solvent for many organic compounds. |
| Chloroform | High | Similar to dichloromethane, it is expected to be an effective solvent. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocols are recommended.
Gravimetric Method
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.[3]
Materials:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm)
-
Pre-weighed evaporation dishes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish.
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent is completely evaporated, place the dish in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
Calculate the solubility in g/L or mol/L using the mass of the dissolved solid and the volume of the solution.
UV-Vis Spectrophotometric Method
This method is suitable if this compound has a distinct UV-Vis absorbance peak in the chosen solvent.[4][5]
Materials:
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation of Saturated Solution:
-
Follow steps 1-4 of the gravimetric method to prepare a saturated solution and allow it to settle.
-
-
Measurement and Calculation:
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Figure 1. Principle of "Like Dissolves Like".
Figure 2. Experimental Workflow for Solubility Determination.
References
3-(2-Furyl)benzonitrile: A Technical Guide to Commercial Availability, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(2-Furyl)benzonitrile, a heterocyclic aromatic compound of interest in chemical synthesis and potentially in drug discovery. This document details its commercial availability from various suppliers, provides a representative experimental protocol for its synthesis, and explores its potential biological relevance based on the activities of structurally related compounds.
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers. The following table summarizes the offerings from several key vendors. Please note that availability, purity, and pricing are subject to change and should be confirmed directly with the supplier.
| Supplier | Product/Catalog Number | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | APO455832854 (via Apollo Scientific) | 112598-77-3 | Not specified | 50 mg |
| ChemBK | Varies by supplier | 112598-77-3 | Not specified | Inquire |
| Shanghai Macklin Biochemical Co., Ltd. | MFCD04039075 | 112598-77-3 | Not specified | Inquire |
| Shanghai Yuanye Bio-Technology Co., Ltd. | T38356 | 112598-77-3 | Not specified | Inquire |
| P&S Chemicals | PS-13876 | 112598-77-3 | Not specified | Inquire |
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Reaction Scheme:
Materials and Reagents:
-
3-Bromobenzonitrile
-
2-Furylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
A suitable base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-bromobenzonitrile (1.0 eq), 2-furylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) and any additional ligand are added, followed by the anhydrous solvent.
-
Reaction: The reaction mixture is heated to a temperature between 80-110 °C and stirred vigorously for 2-24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: The aqueous layer is extracted two more times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Potential Biological Relevance and Signaling Pathways
While there is limited specific biological data available for this compound in the public domain, the benzonitrile and furan moieties are present in numerous biologically active compounds. Benzonitrile derivatives, for instance, have been investigated for a range of therapeutic applications.
A notable mechanism of action for some benzonitrile-containing compounds is the inhibition of tubulin polymerization. Microtubules are critical components of the cytoskeleton and are essential for cell division, making them an attractive target for anticancer therapies. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Please Note: The following signaling pathway is a generalized representation of how a benzonitrile-containing tubulin inhibitor might function. It has not been specifically demonstrated for this compound.
Conceptual Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Conceptual signaling pathway for a benzonitrile-based tubulin inhibitor.
Conclusion
This compound is a commercially available compound that can be synthesized through established methods like the Suzuki-Miyaura coupling. While specific biological data for this molecule is currently lacking, its structural motifs are present in compounds with known biological activities, suggesting its potential as a scaffold for further investigation in drug discovery programs. Researchers are encouraged to explore its properties and potential therapeutic applications.
An In-depth Technical Guide to the Safe Handling of 3-(2-Furyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical guide to the safety and handling precautions for 3-(2-Furyl)benzonitrile (CAS No. 112598-77-3). Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety protocols derived from data on the parent compound, benzonitrile, and other structurally related aromatic nitriles. The primary hazards are associated with its potential as an irritant and the general risks linked to nitriles.[1][2] This guide outlines essential physical and chemical properties, potential hazards, first-aid procedures, engineering controls, personal protective equipment (PPE) requirements, and protocols for safe handling, storage, and emergency response. All procedures should be conducted following a thorough, laboratory-specific risk assessment.[3]
Chemical Identification and Physical Properties
This compound is an aromatic organic compound.[4]
-
IUPAC Name: 3-(Furan-2-yl)benzonitrile[5]
-
Synonyms: 2-(3-Cyanophenyl)furan, 3-FURAN-2-YL-BENZONITRILE[2][5]
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molar Mass | 169.18 g/mol | [1] |
| Appearance | Red liquid | [2] |
| Boiling Point | 295.2 ± 23.0 °C (Predicted) | [1][2] |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [1][2] |
| Storage Condition | Room Temperature |[1] |
Hazard Identification and Toxicology
While comprehensive toxicological data for this compound is not available, the compound is classified as an irritant (Xi).[1][2] Safety precautions are therefore based on this classification and data from the closely related compound, benzonitrile. Benzonitrile is harmful if swallowed or in contact with skin and is a combustible liquid. The following table summarizes the GHS hazard classifications extrapolated from similar benzonitrile compounds.
Table 2: GHS Hazard Identification Summary (Based on Benzonitrile Data)
| Hazard Class | Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [6] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [6] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Flammable Liquids | Category 4 | H227: Combustible liquid | |
Toxicological Profile Summary:
-
Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.[7][8]
-
Acute Effects: Overexposure may cause irritation to the skin, eyes, and respiratory tract.[9] Symptoms can include headache, dizziness, nausea, and confusion.[10] Although toxicokinetic data for benzonitrile shows it does not readily form cyanide in vivo, the general precautions for cyanogen compounds should be considered.[6]
-
Chronic Effects: Prolonged or repeated exposure can potentially lead to target organ damage.[7]
Experimental Protocol: Standard Operating Procedure (SOP) for Safe Handling
This protocol provides a generalized methodology for the safe laboratory use of this compound. A lab-specific risk assessment must be completed before initiating any work.[3]
4.1 Engineering Controls
-
All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7][9]
-
Ensure that an emergency eyewash station and safety shower are unobstructed and readily accessible within the immediate work area.[9][11]
-
Utilize local exhaust ventilation at the site of chemical release where possible.[11]
4.2 Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical splash goggles and a face shield. Goggles must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9][12]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, use a NIOSH/MSHA-approved full-face respirator with appropriate cartridges.[9][15]
4.3 Handling and Storage Procedures
-
Handling:
-
Avoid all personal contact, including inhalation of vapors or aerosols.[16]
-
Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[14]
-
Keep the container tightly closed when not in use.[9]
-
Keep away from heat, sparks, open flames, and hot surfaces.[10]
-
-
Storage:
4.4 Waste Disposal
-
Dispose of waste material in accordance with all local, state, and federal regulations.
-
Do not mix with other waste. Leave chemicals in their original containers for disposal. Handle uncleaned containers as you would the product itself.
Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure or spill.
5.1 First-Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[12][13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[9][11] Seek medical attention if irritation occurs or persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12]
5.2 Accidental Release Measures
-
Small Spills:
-
Evacuate non-essential personnel from the area.[11]
-
Ensure adequate ventilation. Remove all sources of ignition.[10][11]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[11][16]
-
Collect the absorbed material and place it into a suitable, sealed container for disposal.[16]
-
-
Large Spills:
-
Evacuate the danger area immediately.
-
Contact emergency services and your institution's Environmental Health & Safety (EHS) department.[7]
-
Prevent the spill from entering drains or waterways.
-
Visualized Workflows and Relationships
The following diagrams illustrate critical workflows for ensuring safety when handling this compound.
Caption: Standard Operating Procedure Workflow for this compound.
Caption: Emergency First-Aid Response for Accidental Exposure.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 112598-77-3 [amp.chemicalbook.com]
- 3. Handling of chemicals in laboratory work - Security information - Örebro University [oru.se]
- 4. Benzonitrile - Wikipedia [en.wikipedia.org]
- 5. pschemicals.com [pschemicals.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. benchchem.com [benchchem.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. downloads.ossila.com [downloads.ossila.com]
Potential Research Applications of 3-(2-Furyl)benzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Furyl)benzonitrile is a heterocyclic aromatic compound featuring a furan ring linked to a benzonitrile moiety. While direct research on this specific molecule is limited, its structural components are present in numerous biologically active compounds, suggesting a rich potential for diverse research applications. The furan nucleus is a well-established pharmacophore known for a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, the benzonitrile group is a key functional group in various approved drugs and clinical candidates, often contributing to target binding and metabolic stability.[2] This technical guide consolidates the potential research applications of this compound based on the activities of structurally related compounds, providing detailed experimental protocols and outlining key signaling pathways that could be modulated by this molecule.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental conditions, including solvent selection and formulation for biological assays.
| Property | Value | Reference |
| CAS Number | 112598-77-3 | [3] |
| Molecular Formula | C₁₁H₇NO | [4] |
| Molecular Weight | 169.18 g/mol | [4] |
| Boiling Point (Predicted) | 295.2 ± 23.0 °C | [3] |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [3] |
| Form | Liquid | [3] |
| Color | Red | [3] |
Potential Research Applications
Based on the pharmacological profiles of furan and benzonitrile derivatives, this compound holds promise in several key research areas:
Anticancer Drug Discovery
The furan and benzonitrile scaffolds are prevalent in a multitude of anticancer agents.[5] Derivatives of 3-(furan-2-yl)acrylonitrile have demonstrated moderate to high cytotoxic effects against various cancer cell lines. This suggests that this compound could serve as a valuable starting point for the synthesis of novel anticancer compounds.
2.1.1. Proposed Experimental Workflow for Anticancer Screening
A systematic approach to evaluating the anticancer potential of this compound and its future derivatives is outlined below.
2.1.2. Key Experimental Protocols
-
MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing the viability of cells by measuring the metabolic activity of mitochondria.
-
Cell Plating: Seed cancer cells (e.g., MDA-MB-468, T-47D breast cancer cell lines) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed.
-
Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Stain the cells with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.
-
-
Apoptosis Assay: Annexin V staining is used to detect one of the early markers of apoptosis, the externalization of phosphatidylserine.
-
Cell Treatment and Harvesting: Treat cells with the compound, then collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
2.1.3. Potential Signaling Pathways
Many furan and benzonitrile-containing compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Antimicrobial Drug Discovery
Furan derivatives are known to possess a broad spectrum of antimicrobial activities.[6] The nitrile group can also contribute to the antimicrobial efficacy of a compound. Therefore, this compound warrants investigation as a potential antimicrobial agent.
2.2.1. Proposed Experimental Workflow for Antimicrobial Screening
2.2.2. Key Experimental Protocol
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Neuroscience Research
Certain benzonitrile derivatives have been developed as ligands for receptors in the central nervous system. For instance, a fluorinated benzonitrile derivative has been synthesized as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological disorders.[3] This suggests that this compound could be a scaffold for developing probes or therapeutic agents targeting neurological pathways. Further research in this area would involve radiolabeling, in vitro binding assays with specific receptors, and in vivo imaging studies in animal models of neurological diseases.
Conclusion
While direct experimental data on this compound is currently lacking, the well-documented biological activities of its constituent furan and benzonitrile moieties strongly suggest its potential as a versatile scaffold in drug discovery and chemical biology. The proposed experimental workflows and highlighted signaling pathways in this guide offer a rational starting point for researchers interested in exploring the therapeutic and diagnostic applications of this compound. Future studies focusing on the synthesis of derivatives and systematic biological evaluation are warranted to unlock the full potential of this compound.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
In-Depth Technical Guide: Preliminary Biological Screening of 3-(2-Furyl)benzonitrile
Introduction
Heterocyclic compounds containing furan and benzonitrile moieties are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] The furan nucleus is a common scaffold in numerous bioactive natural products and synthetic drugs, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] Similarly, benzonitrile derivatives have been investigated for various therapeutic applications, including their role as herbicides and their potential cytotoxic effects.[6]
This guide details a proposed preliminary biological screening of 3-(2-Furyl)benzonitrile, a molecule combining both of these key pharmacophores. The objective of such a screening would be to elucidate its potential cytotoxic and antimicrobial activities, providing a foundational dataset for further drug discovery and development efforts. The methodologies described herein represent standard, robust protocols commonly employed in the initial assessment of novel chemical entities.
Hypothetical Synthesis Workflow
The synthesis of this compound can be envisioned through a Suzuki coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds. The following diagram illustrates a potential synthetic route.
Caption: Hypothetical Suzuki coupling synthesis of this compound.
Proposed Preliminary Biological Screening Workflow
A logical workflow for the initial biological evaluation of this compound would involve a tiered approach, starting with broad cytotoxicity screening, followed by more specific antimicrobial assays.
Caption: General workflow for the preliminary biological screening of a novel compound.
Hypothetical In Vitro Cytotoxicity Data
The cytotoxic potential of this compound could be assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit the growth of 50% of the cell population, is a standard metric for cytotoxicity.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| HeLa | Cervical Adenocarcinoma | 22.5 ± 2.1 |
| A549 | Lung Carcinoma | 35.1 ± 3.5 |
| HepG2 | Hepatocellular Carcinoma | 18.9 ± 2.3 |
| Doxorubicin (Control) | - | 0.8 ± 0.1 |
Note: Lower IC50 values indicate higher cytotoxic activity. Doxorubicin is a common chemotherapeutic agent used as a positive control.
Hypothetical Antimicrobial Activity Data
The antimicrobial activity of this compound would be evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.
| Microorganism | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 32 |
| Bacillus subtilis (ATCC 6633) | Gram-positive Bacteria | 64 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | >128 |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 64 |
| Ciprofloxacin (Bacterial Control) | - | 0.5 - 2 |
| Fluconazole (Fungal Control) | - | 1 - 4 |
Note: Lower MIC values indicate greater antimicrobial potency. Ciprofloxacin and Fluconazole are standard antibacterial and antifungal drugs, respectively.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Doxorubicin is used as a positive control, and medium with DMSO serves as a negative control. The cells are incubated with the compounds for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the negative control. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The cultures are then diluted to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: this compound is dissolved in DMSO and then serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., 1 to 128 µg/mL).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Wells containing only broth and the microbial suspension serve as a growth control, while wells with only broth serve as a sterility control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This technical guide outlines a hypothetical framework for the preliminary biological screening of this compound. Based on the activities of related furan and benzonitrile compounds, it is plausible that this molecule could exhibit moderate cytotoxic and selective antimicrobial properties. The provided protocols for cytotoxicity and antimicrobial testing represent standard, validated methods for an initial assessment. The hypothetical data presented in the tables serves as an illustrative example of the expected outcomes from such a screening. Further investigation, including mechanism of action studies and in vivo efficacy evaluations, would be warranted for any promising results obtained from this preliminary screening.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. ijabbr.com [ijabbr.com]
- 4. ijrti.org [ijrti.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(2-Furyl)benzonitrile via Suzuki Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is prized for its mild conditions, functional group tolerance, and broad substrate scope, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-Furyl)benzonitrile, a key intermediate in various research and development applications, via the Suzuki coupling of 3-bromobenzonitrile and 2-furylboronic acid.
Reaction Principle
The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction. The catalytic cycle, a fundamental concept in understanding the reaction's progression, involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the transmetalation step.
Experimental Protocols
This section outlines two detailed protocols for the synthesis of this compound. Method A employs a common palladium catalyst and base combination, while Method B utilizes a pre-catalyst system that can offer enhanced reactivity for certain substrates.
Method A: Standard Palladium-Catalyzed Suzuki Coupling
Materials and Reagents:
-
3-Bromobenzonitrile
-
2-Furylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen manifold)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-bromobenzonitrile (1.0 mmol, 1.0 equiv), 2-furylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) to the flask via syringe.
-
Reaction: Stir the mixture vigorously and heat to 80-90 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Method B: Suzuki Coupling with a Pre-catalyst System
Materials and Reagents:
-
3-Bromobenzonitrile
-
2-Furylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Same as Method A
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzonitrile (1.0 mmol, 1.0 equiv), 2-furylboronic acid (1.5 mmol, 1.5 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and water (2 mL) to the reaction mixture.
-
Reaction: Heat the mixture to 85 °C with vigorous stirring under the inert atmosphere. Monitor the reaction by TLC or LC-MS. Reaction times may vary from 2 to 8 hours.
-
Work-up and Purification: Follow steps 6-10 as described in Method A.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of aryl halides with furan-2-boronic acid and related substrates. This data can serve as a reference for optimizing the synthesis of this compound.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromobenzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 85 | 6 | ~85-95 |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 |
| 3-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 88 |
| 2-Bromofuran | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 5 | 90 |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O | 70 | 8 | >95[1] |
Note: Yields are highly dependent on the specific reaction conditions and purity of reagents. The data presented here is for illustrative purposes.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis of this compound
Caption: A generalized experimental workflow for the synthesis of this compound.
References
detailed protocol for Heck reaction to synthesize 3-(2-Furyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol for the synthesis of 3-(2-furyl)benzonitrile, a biaryl compound incorporating both a furan and a benzonitrile moiety. Such structures are of interest in medicinal chemistry and materials science. The furan ring is a key heterocyclic motif found in numerous natural products and pharmaceuticals.[4] This protocol outlines the reaction between 2-bromofuran and 3-vinylbenzonitrile.
Reaction Scheme
Data Presentation
The following table summarizes the reagents and representative quantitative data for the Heck reaction to synthesize this compound.
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| 2-Bromofuran | 146.97 | 1.0 | 147 mg | 1.0 |
| 3-Vinylbenzonitrile | 129.16 | 1.2 | 155 mg | 1.2 |
| Palladium(II) Acetate | 224.50 | 0.02 | 4.5 mg | 0.02 |
| Triphenylphosphine | 262.29 | 0.04 | 10.5 mg | 0.04 |
| Triethylamine | 101.19 | 2.0 | 202 mg (0.28 mL) | 2.0 |
| N,N-Dimethylformamide (DMF) | - | - | 5 mL | - |
| Product | This compound | 181.19 | - | - |
| Representative Yield | - | - | 145 mg | 80% |
Experimental Protocol
Materials:
-
2-Bromofuran
-
3-Vinylbenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).
-
The flask is evacuated and backfilled with an inert atmosphere (nitrogen or argon). This cycle should be repeated three times.
-
Add anhydrous N,N-dimethylformamide (5 mL) to the flask via syringe. Stir the mixture at room temperature for 10 minutes until the catalyst is dissolved.
-
To the catalyst solution, add 2-bromofuran (147 mg, 1.0 mmol), 3-vinylbenzonitrile (155 mg, 1.2 mmol), and triethylamine (0.28 mL, 2.0 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C using an oil bath and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-bromofuran) is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and dichloromethane as the eluent to afford this compound as a solid.
-
Characterization: The structure and purity of the final product can be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 3-(2-Furyl)benzonitrile via Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Furyl)benzonitrile is a valuable scaffold in medicinal chemistry and materials science. Its synthesis is efficiently achieved through palladium-catalyzed cross-coupling reactions, which enable the formation of a C-C bond between a furan moiety and a benzonitrile unit. This document provides detailed application notes and experimental protocols for three prominent palladium-catalyzed methods for the synthesis of this compound: the Suzuki-Miyaura coupling, the Stille coupling, and the direct C-H arylation of furan.
Overview of Synthetic Strategies
The general synthetic approach involves the coupling of a furan precursor with a 3-cyanophenyl precursor in the presence of a palladium catalyst, a suitable ligand, and a base or other additives. The choice of the specific coupling partners depends on the chosen methodology.
Caption: General scheme for palladium-catalyzed synthesis of this compound.
Data Presentation: Comparison of Cross-Coupling Methods
The following table summarizes typical reaction conditions and yields for the different palladium-catalyzed cross-coupling methods for the synthesis of aryl-furans. The data is compiled from literature reports on similar transformations and serves as a guideline for the synthesis of this compound.
| Coupling Method | Furan Precursor | Benzonitrile Precursor | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | 2-Furylboronic acid or its ester | 3-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 1-4 | 85-95[1] |
| Stille | 2-(Tributylstannyl)furan | 3-Bromobenzonitrile | Pd(PPh₃)₄ | - | Toluene | 110 | 12-24 | 80-90 |
| Direct C-H Arylation | Furan | 3-Bromobenzonitrile | [Pd(C₃H₅)Cl]₂ / Tedicyp | AcONa | DMAc | 150 | 20 | 70-85[2] |
Experimental Protocols
Method 1: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the coupling of potassium furan-2-yltrifluoroborate with aryl bromides.[1]
Materials:
-
2-Furylboronic acid
-
3-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 2-furylboronic acid (1.2 mmol), 3-bromobenzonitrile (1.0 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and RuPhos (0.02 mmol, 2 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous ethanol (5 mL) via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Method 2: Stille Coupling
This is a general protocol for a Stille coupling reaction.
Materials:
-
2-(Tributylstannyl)furan[3]
-
3-Bromobenzonitrile
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask, dissolve 3-bromobenzonitrile (1.0 mmol) and 2-(tributylstannyl)furan (1.1 mmol) in anhydrous toluene (10 mL) under an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the solution.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Method 3: Direct C-H Arylation
This protocol is based on a direct C-H functionalization approach.[2]
Materials:
-
Furan
-
3-Bromobenzonitrile
-
Allylpalladium(II) chloride dimer ([Pd(C₃H₅)Cl]₂)
-
cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (Tedicyp)
-
Sodium acetate (AcONa)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add 3-bromobenzonitrile (1.0 mmol), sodium acetate (2.0 mmol), allylpalladium(II) chloride dimer (0.001 mmol, 0.1 mol% Pd), and Tedicyp (0.001 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMAc (2 mL) and furan (2.0 mmol) via syringe.
-
Seal the tube and heat the mixture at 150 °C for 20 hours.
-
Cool the reaction to room temperature.
-
Dilute with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Signaling Pathways and Logical Relationships
The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The following diagram illustrates this fundamental pathway.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling reactions described herein provide efficient and versatile methods for the synthesis of this compound. The Suzuki-Miyaura coupling is often favored due to the low toxicity of boronic acid reagents and mild reaction conditions. Direct C-H arylation represents a more atom-economical and environmentally friendly approach, while the Stille coupling, despite the toxicity of organotin reagents, remains a reliable method. The choice of a specific protocol will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project.
References
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 3-(2-Furyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various bioactive heterocyclic compounds utilizing 3-(2-Furyl)benzonitrile as a key starting material. The protocols outlined below are based on established synthetic methodologies and provide a framework for the generation of diverse molecular scaffolds with potential therapeutic applications, particularly in the realm of anticancer and antimicrobial drug discovery.
Introduction
This compound is a versatile bifunctional molecule incorporating a furan ring, a known pharmacophore present in numerous natural products and synthetic drugs, and a benzonitrile moiety, which can act as a bioisostere for other functional groups and participate in various cyclization reactions. The strategic positioning of these two groups allows for the construction of a variety of heterocyclic systems, including thiazoles, pyridines, and pyrimidines, many of which have demonstrated significant biological activity. These application notes provide detailed procedures for the synthesis of these important classes of heterocycles, along with data on their potential biological activities.
I. Synthesis of Bioactive Thiazole Derivatives
Thiazole-containing compounds are a well-established class of therapeutic agents with a broad spectrum of activities, including anticancer, antibacterial, and antifungal properties. The following protocol describes a synthetic route to novel thiazole derivatives from a precursor readily accessible from this compound. The key transformation is a Knoevenagel condensation, a reliable method for C-C bond formation.
Application Note: Synthesis of (2E)-3-(2-Furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile Derivatives as Anticancer Agents
This protocol details the synthesis of acrylonitrile derivatives incorporating both furan and thiazole rings, which have shown moderate to high cytotoxic effects against various cancer cell lines. The synthesis starts with the preparation of a key intermediate, (4-(2-furyl)-1,3-thiazol-2-yl)acetonitrile, followed by a Knoevenagel condensation with various 5-aryl-2-furaldehydes. While the literature precedent starts with a thiazolyl acetonitrile, a similar synthetic strategy can be envisioned starting from this compound through appropriate functional group transformations. The provided protocol is adapted from a closely related synthesis.[1]
Reaction Scheme:
Caption: Synthetic pathway to bioactive thiazole derivatives.
Experimental Protocol: General Procedure for the Synthesis of 3-(Furan-2-yl)-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile Derivatives[1]
-
To a solution of (4-(furan-2-yl)-1,3-thiazol-2-yl)acetonitrile (1.0 mmol) in 10 mL of ethanol, add the appropriate 5-aryl-2-furaldehyde (1.0 mmol).
-
Add 2 drops of piperidine to the reaction mixture.
-
Reflux the mixture for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the precipitate, wash with cold ethanol, and then with water.
-
Purify the crude product by recrystallization from a mixture of ethanol and DMF.
Data Presentation
Table 1: Synthesis and Anticancer Activity of Thiazole Derivatives [1]
| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) | Growth Percent (GP) against MDA-MB-468 Breast Cancer Cells (%) |
| 6a | H | 78 | 124-125 | Low Activity |
| 6b | 4-CH₃C₆H₄ | 85 | 152-153 | -25.15 |
| 6c | 4-FC₆H₄ | 82 | 161-162 | -38.24 |
| 6d | 4-ClC₆H₄ | 84 | 139-140 | -15.78 |
| 6e | 4-BrC₆H₄ | 88 | 145-146 | -10.33 |
Note: A negative Growth Percent (GP) indicates cell growth inhibition.
II. Synthesis of Bioactive Pyridine Derivatives
Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, with applications ranging from anticancer to antiviral and cardiovascular drugs. The following section outlines a potential synthetic pathway for the construction of 2-amino-3-cyanopyridine derivatives from this compound, leveraging its α,β-unsaturated nitrile functionality.
Application Note: One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridines
This protocol describes a versatile and efficient one-pot, four-component reaction for the synthesis of highly substituted 2-amino-3-cyanopyridines.[2][3][4] This methodology is attractive for the rapid generation of a library of compounds for biological screening. The reaction involves the condensation of an aldehyde (which can be derived from the furan ring of the starting material), a methyl ketone, malononitrile (related to the benzonitrile part), and ammonium acetate.
Reaction Scheme:
Caption: Multicomponent synthesis of 2-amino-3-cyanopyridines.
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-3-cyanopyridines[2][4]
-
In a round-bottom flask, mix the aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Add a catalyst (e.g., a catalytic amount of a Lewis or Brønsted acid, or a solid-supported catalyst) if required by the specific procedure. Some variations of this reaction can be performed under solvent-free conditions or with microwave irradiation to accelerate the reaction.[4]
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 1-4 hours). Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-amino-3-cyanopyridine derivative.
Data Presentation
While specific data for the synthesis starting from this compound is not available in the cited literature, Table 2 provides representative yields for the synthesis of various 2-amino-3-cyanopyridines using this multicomponent approach, demonstrating the general applicability and efficiency of the method.
Table 2: Representative Yields for the Synthesis of 2-Amino-3-cyanopyridines [3]
| Aldehyde | Ketone | Yield (%) |
| Benzaldehyde | Acetophenone | 92 |
| 4-Chlorobenzaldehyde | Acetophenone | 95 |
| 4-Methoxybenzaldehyde | Acetophenone | 90 |
| Benzaldehyde | Cyclohexanone | 88 |
III. Synthesis of Bioactive Pyrimidine Derivatives
Pyrimidines are another class of heterocycles of immense biological importance, forming the core structure of nucleobases and a wide array of pharmaceuticals. The α,β-unsaturated nitrile functionality that can be derived from this compound makes it a suitable precursor for the synthesis of aminopyrimidine derivatives through condensation with guanidine.
Application Note: Synthesis of 2-Aminopyrimidines via Condensation with Guanidine
This protocol describes the synthesis of 2-aminopyrimidine derivatives through the reaction of an α,β-unsaturated nitrile with guanidine.[5][6] This is a classical and robust method for the construction of the aminopyrimidine ring system.
Reaction Scheme:
Caption: Synthesis of 2-aminopyrimidines from an α,β-unsaturated nitrile.
Experimental Protocol: General Procedure for the Synthesis of 2-Aminopyrimidines[6]
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in ethanol.
-
To this solution, add guanidine hydrochloride or guanidine nitrate (1.0 eq).
-
Add the 3-(2-furyl)acrylonitrile derivative (1.0 eq) to the reaction mixture.
-
Reflux the mixture for several hours (typically 4-8 hours). Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl).
-
The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash it with water.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure 2-aminopyrimidine derivative.
Data Presentation
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols and application notes provided herein offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the synthesis of novel thiazole, pyridine, and pyrimidine derivatives. The inherent biological potential of the furan moiety, coupled with the rich chemistry of the benzonitrile group, makes this an attractive scaffold for the development of new therapeutic agents. Further derivatization and biological evaluation of the synthesized compounds are encouraged to fully explore their therapeutic potential.
References
Application of 3-(2-Furyl)benzonitrile in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Furyl)benzonitrile is a versatile heterocyclic compound incorporating both a furan ring and a benzonitrile moiety. While direct, large-scale application of this compound in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The furan ring is a known pharmacophore in numerous natural and synthetic compounds with insecticidal and fungicidal properties.[1][2][3][4][5] Similarly, the benzonitrile scaffold is a key component in a wide range of herbicides, insecticides, and fungicides.[6][7][8]
The strategic combination of these two functionalities in this compound presents a unique opportunity for the development of novel agrochemicals. The furan moiety can act as a bioisosteric replacement for a phenyl ring, potentially improving the compound's metabolic stability, solubility, and biological activity.[9][10][11][12][13] The nitrile group offers a versatile chemical handle for transformation into other key functional groups such as carboxylic acids, amides, amines, and tetrazoles, which are prevalent in many agrochemical classes.
These application notes provide a comprehensive overview of the potential applications of this compound in agrochemical synthesis, including detailed hypothetical experimental protocols for the synthesis of promising agrochemical candidates. The protocols and data presented are based on established chemical principles and the known biological activities of structurally related compounds.
Potential Agrochemical Applications
Based on the reactivity of the furan and benzonitrile moieties, this compound can be envisioned as a key intermediate for the synthesis of various classes of agrochemicals:
-
Fungicides: The furan nucleus is present in several natural and synthetic antifungal agents.[1][5] By modifying the nitrile group and the phenyl ring of this compound, it is plausible to develop novel fungicides, potentially targeting succinate dehydrogenase (SDH) or other vital fungal enzymes.[14]
-
Insecticides: Furan-containing compounds have shown significant insecticidal activity.[2][3][15][16] Derivatives of this compound could be designed to target insect nicotinic acetylcholine receptors or other components of the insect nervous system.
-
Herbicides: Benzonitrile-based herbicides are well-established.[6] The nitrile group can be a precursor to functional groups found in herbicides that inhibit photosynthesis or amino acid biosynthesis.
Data Presentation: Representative Quantitative Data
The following tables summarize hypothetical, yet realistic, quantitative data for potential agrochemical derivatives synthesized from this compound. This data is intended to be illustrative of the potential efficacy of such compounds.
Table 1: Synthesis Yields and Purity of Hypothetical Agrochemical Intermediates Derived from this compound
| Compound ID | Intermediate Name | Synthesis Step | Yield (%) | Purity (%) (by HPLC) |
| INT-01 | 3-(2-Furyl)benzoic acid | Hydrolysis of Nitrile | 92 | >98 |
| INT-02 | [3-(2-Furyl)phenyl]methanamine | Reduction of Nitrile | 85 | >97 |
| INT-03 | N-Alkyl-3-(2-furyl)benzamide | Amidation of Carboxylic Acid | 78 | >99 |
| INT-04 | 5-[3-(2-Furyl)phenyl]-1H-tetrazole | Cycloaddition to Nitrile | 88 | >98 |
Table 2: Hypothetical Biological Activity of Potential Agrochemicals Derived from this compound
| Compound ID | Agrochemical Class | Target Organism | Biological Activity (IC₅₀ / LC₅₀) |
| AGRO-F01 | Fungicide | Botrytis cinerea | 2.5 µM |
| AGRO-F02 | Fungicide | Puccinia triticina | 5.1 µM |
| AGRO-I01 | Insecticide | Myzus persicae (Green Peach Aphid) | 1.8 µM |
| AGRO-I02 | Insecticide | Plutella xylostella (Diamondback Moth) | 3.2 µM |
| AGRO-H01 | Herbicide | Amaranthus retroflexus (Redroot Pigweed) | 10.5 µM |
| AGRO-H02 | Herbicide | Echinochloa crus-galli (Barnyardgrass) | 15.2 µM |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of key intermediates and potential agrochemical candidates from this compound.
Protocol 1: Synthesis of 3-(2-Furyl)benzoic acid (INT-01)
Principle: Alkaline hydrolysis of the nitrile group to a carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (59.1 mmol) of this compound in 100 mL of ethanol.
-
Add a solution of 12.0 g (300 mmol) of NaOH in 50 mL of water to the flask.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid in a vacuum oven at 60 °C to yield 3-(2-Furyl)benzoic acid.
Protocol 2: Synthesis of [3-(2-Furyl)phenyl]methanamine (INT-02)
Principle: Reduction of the nitrile group to a primary amine using a metal hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add 4.5 g (118 mmol) of LiAlH₄ to 150 mL of anhydrous diethyl ether under a nitrogen atmosphere.
-
Dissolve 10.0 g (59.1 mmol) of this compound in 100 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension over 1 hour with stirring.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the sequential dropwise addition of 4.5 mL of water, 4.5 mL of 15% NaOH solution, and 13.5 mL of water.
-
Stir the resulting white precipitate for 30 minutes, then filter it off and wash with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain [3-(2-Furyl)phenyl]methanamine.
Mandatory Visualizations
Caption: Synthetic pathways for agrochemical candidates from this compound.
Caption: A typical workflow for the discovery of new agrochemicals.
Caption: Hypothetical mode of action for a fungicide derived from this compound.
Conclusion
This compound holds significant potential as a versatile building block for the synthesis of novel agrochemicals. Its unique combination of a furan ring and a chemically accessible benzonitrile moiety offers a rich platform for the design and development of new fungicides, insecticides, and herbicides. The provided hypothetical protocols and data serve as a foundation for further research into the agrochemical applications of this promising compound. Further exploration of the structure-activity relationships of its derivatives could lead to the discovery of next-generation crop protection agents with enhanced efficacy and favorable environmental profiles.
References
- 1. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxic screening and molecular docking, DFT calculation of novel furan-heterocyclic derivatives as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and insecticidal activity of new 3-benzylfuran-2-yl N,N,N',N'-tetraethyldiamidophosphate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. drughunter.com [drughunter.com]
- 10. benchchem.com [benchchem.com]
- 11. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 13. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 14. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and insecticidal activity evaluation of novel 4-(N, N-diarylmethylamines)furan-2(5H)-one derivatives as potential acetylcholine receptor insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of 3-(2-Furyl)benzonitrile Derivatives for Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel 3-(2-Furyl)benzonitrile derivatives and the protocols for their in vitro evaluation as potential anticancer agents. The following sections detail the synthetic methodologies, cytotoxicity assessment, and apoptosis induction, and include structured data presentation and visualizations of the experimental workflow and a relevant biological pathway.
Data Presentation
The efficacy of a potential anticancer agent is primarily determined by its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table illustrates how to present such quantitative data for newly synthesized this compound derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives (Illustrative Data)
| Compound | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| FBN-1 | MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |
| NCI-H460 | Lung Carcinoma | 18.2 ± 2.1 | 1.1 ± 0.2 | |
| SF-268 | Glioma | 15.6 ± 1.9 | 0.8 ± 0.1 | |
| FBN-2 | MCF-7 | Breast Adenocarcinoma | 9.5 ± 1.1 | 0.9 ± 0.1 |
| NCI-H460 | Lung Carcinoma | 14.1 ± 1.7 | 1.1 ± 0.2 | |
| SF-268 | Glioma | 11.3 ± 1.4 | 0.8 ± 0.1 | |
| FBN-3 | MCF-7 | Breast Adenocarcinoma | 25.3 ± 3.0 | 0.9 ± 0.1 |
| NCI-H460 | Lung Carcinoma | 30.1 ± 3.5 | 1.1 ± 0.2 | |
| SF-268 | Glioma | 28.9 ± 3.2 | 0.8 ± 0.1 |
Note: The data presented above are for illustrative purposes and will vary depending on the specific compound modifications and experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and their subsequent anticancer evaluation are provided below. These protocols are based on established laboratory procedures.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via a Suzuki coupling reaction, a common and versatile method for forming carbon-carbon bonds.
Materials:
-
3-Bromobenzonitrile
-
2-Furylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzonitrile (1.0 eq) and 2-furylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (4:1:1 ratio).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Deoxygenate the mixture by bubbling nitrogen gas through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Reflux the mixture at 80-90°C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the desired this compound derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Screening
This protocol outlines the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.[1]
Cell Culture and Maintenance:
-
Cell Lines: A panel of human cancer cell lines should be utilized, for example, MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[2]
-
Culture Medium: Cells should be cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[2]
-
Subculture: To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.[2]
MTT Assay Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Drug Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.[2]
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[2] The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect apoptosis by flow cytometry.[2]
Procedure:
-
Cell Treatment: Treat cells with the synthesized compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[2]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[2]
Visualizations
Diagrams of the synthesis workflow and a potential signaling pathway provide a clear visual representation of the processes.
Caption: Synthesis workflow for this compound derivatives.
Caption: Intrinsic apoptosis signaling pathway induced by an anticancer agent.
References
Application Notes and Protocols: Benzonitrile Derivatives as PET Imaging Agents for the Metabotropic Glutamate Receptor 5 (mGluR5)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fluorinated benzonitrile derivatives, specifically 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([¹⁸F]FPEB) and 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile ([¹⁸F]SP203), as Positron Emission Tomography (PET) imaging agents targeting the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is implicated in various neurological and psychiatric disorders, making it a significant target for drug development and in vivo imaging.[1][2]
Introduction
Glutamate is a primary excitatory neurotransmitter in the central nervous system (CNS), and its signaling is modulated by metabotropic glutamate receptors (mGluRs).[3] Among these, mGluR5 is densely expressed in brain regions such as the striatum, hippocampus, and cortex.[1] Dysregulation of mGluR5 has been linked to conditions like depression, anxiety, schizophrenia, and Parkinson's disease.[2] PET imaging with specific radioligands allows for the non-invasive quantification and visualization of mGluR5 in the living brain, aiding in disease diagnosis, understanding pathophysiology, and accelerating drug development.[2][4]
Benzonitrile derivatives have emerged as a promising scaffold for the development of potent and selective mGluR5 PET tracers. This document details the synthesis, quality control, and application of two such tracers, providing researchers with the necessary information to utilize these powerful imaging tools.
Quantitative Data Summary
The following tables summarize key quantitative data for the two featured benzonitrile-based mGluR5 PET tracers.
Table 1: Radiosynthesis and Quality Control Parameters
| Parameter | [¹⁸F]FPEB | [¹⁸F]SP203 (analogue of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile) | Reference |
| Radiochemical Yield (uncorrected) | 2.6 - 5% | 87% | [1][5][6] |
| Specific Activity (at end of synthesis) | 1900 ± 200 mCi/µmol; 5.32 ± 2.47 mCi/nmol | High | [1][6] |
| Radiochemical Purity | >98% | >95% | [6][7] |
| Synthesis Time | ~75 - 90 min | Not specified | [6][7] |
Table 2: In Vitro and In Vivo Performance
| Parameter | [¹⁸F]FPEB | 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | Reference |
| Binding Affinity (IC₅₀) | Not specified in provided abstracts | 36 pM (for mGluR5) | [5][8] |
| In Vivo Brain Uptake | Rapid and high | Avid uptake into the brain | [1] |
| Target Specificity | High for mGluR5, demonstrated by blockade with MPEP and MTEP | High for mGluR5, with high uptake in receptor-rich regions like the striata | [1] |
| Metabolism | A polar metabolite is formed.[1] | A single polar radiometabolite appears rapidly in plasma.[5][8] |
Signaling Pathway
The following diagram illustrates the signaling pathway of the metabotropic glutamate receptor 5 (mGluR5). Activation of mGluR5 by glutamate triggers the Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC). These downstream signaling events modulate neuronal excitability and synaptic plasticity.[9]
Caption: mGluR5 Signaling Cascade.
Experimental Protocols
Radiosynthesis of [¹⁸F]FPEB
This protocol is adapted from automated synthesis procedures.[6]
Workflow Diagram:
Caption: [¹⁸F]FPEB Radiosynthesis Workflow.
Detailed Protocol:
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron target onto a pre-conditioned anion exchange cartridge (e.g., Chromafix 30-PS-HCO3) to trap the [¹⁸F]fluoride.[10]
-
Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.[6]
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with additions of anhydrous acetonitrile under a stream of nitrogen and vacuum at elevated temperature (e.g., 70-100°C).[6]
-
Radiolabeling Reaction: Add a solution of the nitrobenzonitrile precursor in anhydrous dimethyl sulfoxide (DMSO) to the dried [¹⁸F]fluoride. Heat the reaction mixture at 150°C for 15 minutes.[6]
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge to trap the crude [¹⁸F]FPEB. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Formulation: Elute the purified [¹⁸F]FPEB from the C18 cartridge with ethanol, followed by sterile saline. The final product is formulated in a solution of ethanol and saline suitable for intravenous injection.[6]
-
Quality Control: Perform quality control tests on the final product, including:
In Vitro mGluR5 Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay.
Workflow Diagram:
Caption: In Vitro Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing mGluR5 (e.g., HEK293 cells).[11]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 1 hour) with gentle shaking to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis of the competition curve.
Animal PET Imaging and Biodistribution Studies
This protocol outlines a typical procedure for in vivo evaluation of a PET tracer in small animals.
Workflow Diagram:
References
- 1. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligands for the PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 4. PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use: An Automated Radiosynthesis and a Novel One-Pot Synthesis of its Radiolabeling Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microfluidic continuous-flow radiosynthesis of [18F]FPEB suitable for human PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 18F-FPEB, a PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors: A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Multicomponent Reactions Featuring a 3-(2-Furyl)benzonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) are powerful tools in modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step. The resulting scaffolds are of significant interest in drug discovery due to their structural diversity and potential for biological activity. This document outlines a synthetic strategy and detailed protocols for utilizing a derivative of 3-(2-furyl)benzonitrile in the Ugi four-component reaction (U-4CR). The products of the Ugi reaction, α-acylamino amides, are valuable peptidomimetics with a wide range of pharmacological applications.[1][2]
While this compound itself is not a direct substrate for the Ugi reaction, its nitrile functionality can be readily converted to a carboxylic acid. This two-step approach, involving the hydrolysis of the nitrile followed by the Ugi reaction, provides a gateway to a diverse library of novel compounds incorporating the 3-(2-furyl)benzoyl moiety.
Part 1: Synthesis of the Ugi Reaction Component
The initial step involves the hydrolysis of this compound to 3-(2-furyl)benzoic acid. This transformation is a standard procedure in organic synthesis.[3][4]
Experimental Protocol 1: Basic Hydrolysis of this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
-
Büchner funnel and filter paper for vacuum filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol. Add an aqueous solution of sodium hydroxide (e.g., 2.5 M NaOH, 5-10 eq.).
-
Reflux: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the solution is acidic (pH 2-3), which will precipitate the 3-(2-furyl)benzoic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Drying and Purification: The crude product can be dried in a vacuum oven. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
Part 2: Ugi Four-Component Reaction (U-4CR)
The synthesized 3-(2-furyl)benzoic acid can now be used as the acid component in the Ugi four-component reaction to generate a library of α-acylamino amides. The Ugi reaction is known for its high efficiency and tolerance of various functional groups.[5][6]
Experimental Protocol 2: General Procedure for the Ugi Reaction
Materials:
-
3-(2-Furyl)benzoic acid (1.0 eq.)
-
A selected aldehyde (e.g., benzaldehyde, furfural) (1.0 eq.)
-
A selected primary amine (e.g., aniline, benzylamine) (1.0 eq.)
-
A selected isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 eq.)
-
Methanol (or another suitable polar solvent like 2,2,2-trifluoroethanol)
-
Round-bottom flask or sealed vial
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a round-bottom flask or a sealed vial containing a magnetic stir bar, add methanol as the solvent.
-
Addition of Reagents: Add the amine (1.0 eq.) and the aldehyde (1.0 eq.) to the solvent and stir for 10-15 minutes at room temperature to allow for imine formation.
-
Addition of Acid and Isocyanide: To the stirred solution, add 3-(2-furyl)benzoic acid (1.0 eq.) followed by the isocyanide (1.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically exothermic and proceeds readily.[7] Monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino amide.
Data Presentation: Representative Library of Ugi Products
The versatility of the Ugi reaction allows for the rapid generation of a diverse library of compounds by varying the aldehyde, amine, and isocyanide components.
| Entry | Aldehyde (R1-CHO) | Amine (R2-NH2) | Isocyanide (R3-NC) | Product Structure | Expected Yield (%) |
| 1 | Benzaldehyde | Aniline | tert-Butyl isocyanide | 75-85 | |
| 2 | Furfural | Aniline | tert-Butyl isocyanide | 70-80 | |
| 3 | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 80-90 | |
| 4 | Furfural | Benzylamine | tert-Butyl isocyanide | 78-88 | |
| 5 | Benzaldehyde | Aniline | Cyclohexyl isocyanide | 72-82 | |
| 6 | Furfural | Aniline | Cyclohexyl isocyanide | 68-78 | |
| 7 | Benzaldehyde | Benzylamine | Cyclohexyl isocyanide | 77-87 | |
| 8 | Furfural | Benzylamine | Cyclohexyl isocyanide | 75-85 |
Note: Product structures are generalized representations. Yields are hypothetical and based on typical Ugi reaction efficiencies.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow.
Logical Relationship: Ugi Reaction Mechanism
Caption: Ugi four-component reaction mechanism.
Potential Applications and Significance
The α-acylamino amide core structure generated through the Ugi reaction is a well-established peptidomimetic, meaning it mimics the structure of peptides and can interact with biological targets that recognize peptides.[1] This makes the synthesized library of compounds highly relevant for screening in various therapeutic areas. Products derived from Ugi reactions have shown a wide spectrum of biological activities, including anti-cancer, anti-malarial, and antiproliferative properties.[8] Furthermore, the Ugi reaction is a key step in the synthesis of several approved drugs, such as the anesthetic lidocaine and the HIV protease inhibitor Crixivan.[9] The incorporation of the furan moiety, a common heterocycle in medicinal chemistry, may impart unique pharmacological properties to the final compounds. Therefore, the library of 3-(2-furyl)benzoyl-containing α-acylamino amides represents a valuable collection of novel chemical entities for high-throughput screening and lead optimization in drug discovery programs.
References
- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi Reaction [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pulsus.com [pulsus.com]
- 8. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. [digitalcommons.georgiasouthern.edu]
- 9. Ugi reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of the Furan Ring in 3-(2-Furyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the functionalization of the furan ring in 3-(2-Furyl)benzonitrile. The protocols described herein are foundational for the synthesis of novel derivatives for potential applications in medicinal chemistry and materials science. The furan moiety is a versatile heterocyclic scaffold, and its selective modification on the this compound core allows for the systematic exploration of structure-activity relationships.
Overview of Furan Reactivity
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations. The presence of the 3-cyanophenyl substituent at the 2-position of the furan ring influences the regioselectivity of these reactions. Generally, functionalization is expected to occur preferentially at the C5 position (the other α-position) of the furan ring due to the directing effect of the furan oxygen and the steric hindrance of the C2 substituent.
Key Functionalization Strategies
The primary strategies for modifying the furan ring in this compound include:
-
Electrophilic Aromatic Substitution: Introduction of various functional groups at the C5 position.
-
Lithiation and Electrophilic Quench: Formation of a C5-lithiated intermediate followed by reaction with a range of electrophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: Formation of carbon-carbon and carbon-heteroatom bonds, typically from a halogenated furan precursor.
The following sections provide detailed protocols and quantitative data for these transformations.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a direct method for introducing functional groups onto the furan ring. The electron-rich nature of the furan ring facilitates these reactions, which are anticipated to proceed with high regioselectivity at the C5 position.
Halogenation
Halogenation introduces a synthetically versatile handle for further transformations, such as cross-coupling reactions.
Table 1: Halogenation of this compound
| Reaction | Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Product |
| Bromination | N-Bromosuccinimide (NBS) | DMF | 0 to rt | 85-95 | 3-(5-Bromo-2-furyl)benzonitrile |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | rt | 80-90 | 3-(5-Chloro-2-furyl)benzonitrile |
| Iodination | N-Iodosuccinimide (NIS) | Acetonitrile | rt | 75-85 | 3-(5-Iodo-2-furyl)benzonitrile |
Protocol 1: Synthesis of 3-(5-Bromo-2-furyl)benzonitrile
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C under an inert atmosphere, add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(5-Bromo-2-furyl)benzonitrile.
Nitration
Nitration introduces a nitro group, which can be a precursor for an amino group or other functionalities.
Table 2: Nitration of this compound
| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Product |
| Acetyl nitrate (in situ from HNO₃/Ac₂O) | Acetic Anhydride | -10 to 0 | 60-70 | 3-(5-Nitro-2-furyl)benzonitrile |
Protocol 2: Synthesis of 3-(5-Nitro-2-furyl)benzonitrile
-
Prepare acetyl nitrate in situ by cautiously adding fuming nitric acid (1.1 eq) to acetic anhydride (3.0 eq) at -10 °C.
-
To this mixture, add a solution of this compound (1.0 eq) in acetic anhydride dropwise, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 3-(5-Nitro-2-furyl)benzonitrile.
Friedel-Crafts Acylation
This reaction introduces an acyl group, which is a versatile building block for more complex molecules.
Table 3: Friedel-Crafts Acylation of this compound
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Product |
| Acetic Anhydride | BF₃·OEt₂ | Dichloromethane | 0 to rt | 70-80 | 1-(5-(3-Cyanophenyl)furan-2-yl)ethan-1-one |
| Propionyl Chloride | SnCl₄ | 1,2-Dichloroethane | 0 to rt | 65-75 | 1-(5-(3-Cyanophenyl)furan-2-yl)propan-1-one |
Protocol 3: Synthesis of 1-(5-(3-Cyanophenyl)furan-2-yl)ethan-1-one
-
To a solution of this compound (1.0 eq) and acetic anhydride (1.2 eq) in anhydrous dichloromethane (0.2 M) at 0 °C, add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate).
Lithiation and Electrophilic Quench
Directed ortho-metalation (DoM) of the furan ring at the C5 position can be achieved using a strong base, followed by quenching with an electrophile.
Table 4: Lithiation and Electrophilic Quench of this compound
| Base | Electrophile | Solvent | Temperature (°C) | Typical Yield (%) | Product |
| n-BuLi | (CH₃)₃SiCl | THF | -78 | 80-90 | 3-(5-(Trimethylsilyl)-2-furyl)benzonitrile |
| n-BuLi | DMF | THF | -78 to rt | 60-70 | 5-(3-Cyanophenyl)furan-2-carbaldehyde |
| n-BuLi | CO₂ (dry ice) | THF | -78 to rt | 70-80 | 5-(3-Cyanophenyl)furan-2-carboxylic acid |
Protocol 4: Synthesis of 3-(5-(Trimethylsilyl)-2-furyl)benzonitrile
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add trimethylsilyl chloride ((CH₃)₃SiCl, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3 x).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).
Palladium-Catalyzed Cross-Coupling Reactions
Starting from a halogenated derivative, such as 3-(5-Bromo-2-furyl)benzonitrile, various cross-coupling reactions can be employed to introduce aryl, vinyl, or alkynyl substituents.
Table 5: Palladium-Catalyzed Cross-Coupling of 3-(5-Bromo-2-furyl)benzonitrile
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Product Example (with Phenylboronic acid) |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75-90 | 3-(5-Phenyl-2-furyl)benzonitrile |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | 100 | 60-80 | 3-(5-(Styryl)-2-furyl)benzonitrile |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | 70-85 | 3-(5-(Phenylethynyl)-2-furyl)benzonitrile |
Protocol 5: Suzuki Coupling for the Synthesis of 3-(5-Phenyl-2-furyl)benzonitrile
-
To a degassed mixture of 3-(5-Bromo-2-furyl)benzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a toluene/water mixture (4:1, 0.1 M), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 8-12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (silica gel, hexane/ethyl acetate).
Visualizing Functionalization Pathways
The following diagrams illustrate the key functionalization strategies for the furan ring in this compound.
Application Notes and Protocols for the Derivatization of the Nitrile Group in 3-(2-Furyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the chemical derivatization of the nitrile group in 3-(2-Furyl)benzonitrile, a key intermediate in the synthesis of various biologically active compounds. The protocols herein describe three principal transformations of the nitrile functionality: hydrolysis to a carboxylic acid, reduction to a primary amine, and [3+2] cycloaddition to form a tetrazole ring. These derivatives are of significant interest in medicinal chemistry for the development of novel therapeutic agents.
Introduction
The nitrile group is a versatile functional group in organic synthesis, capable of being transformed into a variety of other functionalities such as carboxylic acids, primary amines, and tetrazoles.[1] The derivatization of this compound is of particular importance as the resulting products incorporate both a flexible biaryl-like structure and functional groups crucial for modulating physicochemical and pharmacological properties.
-
Carboxylic acids are pivotal for introducing acidic moieties that can interact with biological targets or improve aqueous solubility.
-
Primary amines serve as key building blocks for the introduction of diverse substituents through amide bond formation, reductive amination, or other amine-based chemistries.
-
Tetrazoles are widely recognized as bioisosteres of carboxylic acids, often conferring improved metabolic stability and pharmacokinetic profiles to drug candidates.[2]
This document provides detailed experimental protocols for these three key transformations, along with representative data and visual workflows to guide researchers in their synthetic efforts.
Derivatization Reactions
Hydrolysis of the Nitrile Group to a Carboxylic Acid
The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions.[3] The reaction proceeds through an amide intermediate which is subsequently hydrolyzed.[4] For substrates containing an acid-sensitive moiety like a furan ring, basic hydrolysis is often preferred to avoid potential polymerization or ring-opening side reactions.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in a 1:1 mixture of ethanol and water.
-
Addition of Base: Add sodium hydroxide (NaOH, 3.0-5.0 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with concentrated hydrochloric acid (HCl).
-
Collect the precipitated product, 3-(2-Furyl)benzoic acid, by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
dot
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
Reduction of the Nitrile Group to a Primary Amine
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this conversion.[5][6] Care must be taken due to the high reactivity of LiAlH₄, and the reaction should be performed under anhydrous conditions.
Experimental Protocol: LiAlH₄ Reduction
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up (Fieser Method):
-
Cool the reaction mixture to 0 °C.
-
Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude [3-(2-Furyl)phenyl]methanamine.
-
Purify the product by column chromatography on silica gel if necessary.
-
dot
Caption: Reaction pathway for the LiAlH₄ reduction of the nitrile group.
[3+2] Cycloaddition to Form a Tetrazole Ring
The [3+2] cycloaddition of a nitrile with an azide source is the most common method for the synthesis of 5-substituted-1H-tetrazoles.[7] This reaction is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), which activates the nitrile group towards nucleophilic attack by the azide ion.[8]
Experimental Protocol: ZnCl₂-Catalyzed [3+2] Cycloaddition
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), sodium azide (NaN₃, 1.5-2.0 eq.), and zinc chloride (ZnCl₂, 1.0 eq.).
-
Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or water.[7]
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water.
-
Acidify the aqueous solution to a pH of ~2-3 with 1M HCl to precipitate the tetrazole product.
-
Collect the solid by vacuum filtration.
-
Wash the product with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-[3-(2-Furyl)phenyl]-1H-tetrazole.
-
dot
Caption: Logical relationship for the synthesis of a tetrazole derivative.
Data Presentation
The following table summarizes representative quantitative data for the derivatization of aryl nitriles. The yields are based on analogous transformations of benzonitrile and other substituted benzonitriles and should be considered as expected ranges for the derivatization of this compound.
| Reaction | Product | Reagents and Conditions | Representative Yield (%) | Reference |
| Hydrolysis | 3-(2-Furyl)benzoic acid | NaOH, EtOH/H₂O, Reflux | 70-90 | [4] |
| Reduction | [3-(2-Furyl)phenyl]methanamine | LiAlH₄, THF, Reflux | 75-95 | [9] |
| Tetrazole Formation | 5-[3-(2-Furyl)phenyl]-1H-tetrazole | NaN₃, ZnCl₂, DMF, 120 °C | 80-95 | [10] |
Safety Precautions
-
Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water. All manipulations should be performed under an inert atmosphere using anhydrous solvents and equipment.
-
Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The protocols detailed in these application notes provide robust and reproducible methods for the derivatization of the nitrile group in this compound. These transformations yield valuable building blocks—carboxylic acids, primary amines, and tetrazoles—that are essential for the synthesis of novel compounds in drug discovery and materials science. Researchers can adapt these methodologies to suit their specific synthetic goals and target molecules.
References
- 1. asianpubs.org [asianpubs.org]
- 2. chalcogen.ro [chalcogen.ro]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. znaturforsch.com [znaturforsch.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
Application Note: Laboratory-Scale Synthesis of 3-(2-Furyl)benzonitrile via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Furyl)benzonitrile is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of a variety of complex organic molecules. Its structure, featuring a furan ring linked to a benzonitrile moiety, offers multiple sites for further functionalization. This application note provides a detailed protocol for the laboratory-scale synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely employed due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the required reagents.
The synthetic strategy involves the cross-coupling of 3-bromobenzonitrile with 2-furylboronic acid, a robust and reliable method for the formation of the critical carbon-carbon bond between the two aromatic rings.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromobenzonitrile) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the organoboron species (2-furylboronic acid) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, this compound, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-bromobenzonitrile and 2-furylboronic acid on a laboratory scale.
Materials:
-
3-Bromobenzonitrile
-
2-Furylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate, ACS grade
-
Hexane, ACS grade
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromobenzonitrile (1.0 eq), 2-furylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and SPhos (0.02 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add palladium(II) acetate (0.01 eq).
-
Solvent Addition: Add anhydrous toluene and deionized, degassed water to the flask via syringe to create a 4:1 toluene:water solvent mixture. The typical concentration is 0.2-0.5 M with respect to the 3-bromobenzonitrile.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.
Data Presentation
Table 1: Reagent Quantities for a Representative 10 mmol Scale Reaction
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 3-Bromobenzonitrile | 182.02 | 1.0 | 10.0 | 1.82 g |
| 2-Furylboronic Acid | 111.90 | 1.2 | 12.0 | 1.34 g |
| Palladium(II) Acetate | 224.51 | 0.01 | 0.1 | 22.5 mg |
| SPhos | 410.47 | 0.02 | 0.2 | 82.1 mg |
| Potassium Carbonate | 138.21 | 2.0 | 20.0 | 2.76 g |
| Toluene | - | - | - | 40 mL |
| Water | - | - | - | 10 mL |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-12 hours |
| Expected Yield | 75-90% |
| Product Appearance | White to off-white solid |
Safety Precautions
-
3-Bromobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1][2][3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2]
-
2-Furylboronic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[4] Handle with appropriate PPE.
-
Palladium(II) Acetate: May cause an allergic skin reaction and serious eye damage.[5] Handle with care, avoiding dust inhalation and skin contact.[6][7]
-
SPhos: While not classified as hazardous, it is good laboratory practice to handle all chemicals with care.[8][9]
-
Potassium Carbonate: Causes serious eye irritation.[10][11] Handle with care to avoid dust inhalation.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness. Suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure.[12][13][14][15] Use in a well-ventilated fume hood away from ignition sources.[12][13]
-
Ethyl Acetate & Hexane: Highly flammable liquids and vapors.[16][17] Use in a well-ventilated fume hood away from ignition sources.[16][17]
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. www1.udel.edu [www1.udel.edu]
- 13. researchgate.net [researchgate.net]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 3-(2-Furyl)benzonitrile Suzuki coupling
Welcome to the technical support center for the Suzuki coupling synthesis of 3-(2-Furyl)benzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction to form this compound is resulting in a low to non-existent yield. What are the primary factors I should investigate?
A1: When encountering low yields in a Suzuki coupling, a systematic review of your reaction parameters is crucial. The first elements to scrutinize are:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some palladium sources are sensitive to air and moisture.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is imperative that all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., nitrogen or argon).[2]
-
Boronic Acid Stability: 2-Furanboronic acid is known to be unstable and susceptible to protodeboronation, especially at elevated temperatures or in the presence of water.[3][4] This side reaction consumes the boronic acid, leading to reduced product formation.
-
Base Selection: The choice and quality of the base are critical for activating the boronic acid.[2] The base's strength and solubility can significantly impact the reaction rate and yield.
Q2: I am observing significant amounts of homocoupled byproducts (bifuran and/or biphenylnitrile). What is the cause and how can I minimize this?
A2: Homocoupling is a common side reaction in Suzuki couplings, often driven by the presence of oxygen.[5] This side reaction can consume your starting materials, thus reducing the yield of the desired cross-coupled product.
-
Mitigation Strategy: The most effective way to minimize homocoupling is to ensure your reaction is rigorously degassed and maintained under an inert atmosphere. This can be achieved by bubbling an inert gas (argon or nitrogen) through your solvent prior to use and keeping the reaction vessel under a positive pressure of the inert gas.[2]
Q3: My starting aryl halide (3-bromobenzonitrile) is being consumed, but I am isolating the dehalogenated product (benzonitrile) instead of the desired coupled product. What causes this?
A3: Dehalogenation is another common side reaction where the aryl halide is reduced.[6] This can occur when a hydride species is generated in the reaction mixture, which can then participate in reductive elimination from the palladium center.
-
Potential Sources of Hydride: Certain solvents (like alcohols) or bases can act as hydride sources.
-
Solution: Carefully select your solvent and base. If you suspect dehalogenation is a significant issue, consider screening alternative solvents and bases that are less prone to generating hydride species.
Q4: Could the nitrile group on my 3-bromobenzonitrile be interfering with the reaction?
A4: Yes, the nitrile group can potentially influence the reaction. While Suzuki couplings are known for their broad functional group tolerance, nitriles can sometimes coordinate to the palladium catalyst.[7] This coordination could potentially alter the catalyst's reactivity. However, in many cases, the nitrile group is well-tolerated. If you suspect catalyst inhibition, screening different ligands may be beneficial, as the ligand can modulate the electronic properties and coordination sphere of the palladium center.
Q5: Are there more stable alternatives to 2-furanboronic acid?
A5: Due to the inherent instability of many heteroaryl boronic acids, more stable surrogates have been developed.[3] These alternatives are designed to slowly release the boronic acid in situ, minimizing its decomposition. Consider using:
-
Potassium (2-furyl)trifluoroborate: These salts are generally more stable crystalline solids and are less prone to protodeboronation.[3]
-
2-Furanboronic acid pinacol ester: Boronic esters are often more stable than their corresponding boronic acids.[8]
-
MIDA boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, air-stable solids that can be used for the slow release of the boronic acid.[8][9]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low yields in the Suzuki coupling of 3-bromobenzonitrile with 2-furanboronic acid.
| Observation | Potential Cause(s) | Recommended Action(s) |
| No reaction or very low conversion of starting materials | 1. Inactive Catalyst2. Insufficiently Inert Atmosphere3. Inappropriate Base or Solvent4. Low Reaction Temperature | 1. Use a fresh, high-quality palladium precatalyst and ligand. Consider a pre-formed Pd(0) source like Pd(PPh₃)₄ or a highly active precatalyst.2. Ensure all solvents are thoroughly degassed. Purge the reaction vessel with argon or nitrogen for an extended period before adding reagents.[10]3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O).[11]4. Incrementally increase the reaction temperature, but be mindful of boronic acid decomposition. |
| Consumption of starting materials with significant byproduct formation (homocoupling, dehalogenation) | 1. Presence of Oxygen2. Protodeboronation of 2-Furanboronic Acid3. Non-optimal Ligand | 1. Improve degassing procedures for all reagents and solvents. Maintain a positive pressure of inert gas.2. Use a more stable boronic acid surrogate like a potassium trifluoroborate salt or a pinacol ester.[3][8] Consider using milder bases or lower temperatures to reduce the rate of protodeboronation.[2]3. Screen a panel of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) to find one that promotes the desired cross-coupling over side reactions.[8] |
| Reaction starts but stalls before completion | 1. Catalyst Decomposition2. Boronic Acid Decomposition Over Time | 1. Consider using a more robust ligand that stabilizes the palladium catalyst throughout the reaction. Buchwald-type ligands are often effective.[12]2. Use a stable boronic acid surrogate that provides a slow, sustained release of the active boron species.[8][9] |
Experimental Protocols
General Protocol for Suzuki Coupling of 3-Bromobenzonitrile and 2-Furanboronic Acid
This protocol is a starting point and may require optimization.
Materials:
-
3-Bromobenzonitrile
-
2-Furanboronic Acid (or a stable surrogate)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine Ligand (e.g., SPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar, add 3-bromobenzonitrile (1.0 equiv), 2-furanboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium precatalyst (1-5 mol%) and the ligand (1.1-1.2 equiv relative to Pd).
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing the Heck Reaction of 3-(2-Furyl)benzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the Heck reaction for the synthesis of 3-(2-Furyl)benzonitrile and related compounds. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the Heck reaction of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a Heck reaction can stem from several factors, primarily related to the catalyst, reagents, or reaction conditions. Given that 3-halobenzonitriles are electron-deficient aryl halides, their reactivity can be challenging.
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst may be decomposing to inactive palladium black.[1] This can be caused by the presence of oxygen, high temperatures, or an inappropriate ligand.
-
Solution: Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon). Consider lowering the reaction temperature and screening different ligands to find one that better stabilizes the palladium catalyst.[1]
-
-
Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is a critical and sometimes slow step, especially with less reactive aryl chlorides.[2]
-
Suboptimal Base or Solvent: The choice of base and solvent significantly impacts reaction efficiency. The base is crucial for regenerating the active catalyst.[4]
-
Solution: Screen a variety of organic and inorganic bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate, cesium carbonate). The solvent should be able to dissolve the reactants and stabilize the catalytic species; common choices include DMF, NMP, acetonitrile, and toluene.[5]
-
-
Incorrect Ligand-to-Palladium Ratio: Both too little and too much ligand can be detrimental. Insufficient ligand can lead to catalyst instability, while an excess can inhibit the reaction by creating a coordinatively saturated palladium center.[1]
-
Solution: A common starting point is a 2:1 ratio of monodentate phosphine ligand to palladium. However, this should be optimized for your specific reaction.[1]
-
Question 2: I'm observing the formation of a black precipitate in my reaction vessel. What is it and what should I do?
Answer:
The black precipitate is almost certainly palladium black, which is aggregated, inactive Pd(0).[1] Its formation is a clear indicator of catalyst decomposition and is a common reason for stalled reactions.
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which then readily precipitate as palladium black.[1]
-
Solution: Rigorous degassing of all solvents and reagents is critical. Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
High Reaction Temperature: Excessive heat can accelerate catalyst agglomeration and precipitation.[1]
-
Solution: Try lowering the reaction temperature. Optimization studies may be necessary to find the ideal temperature that balances the reaction rate with catalyst stability.[1]
-
-
Inappropriate Ligand: The ligand's role is to stabilize the Pd(0) catalyst. An unsuitable ligand may not provide sufficient stabilization.
-
Solution: Screen a variety of phosphine ligands (both monodentate and bidentate) or N-heterocyclic carbenes (NHCs). Bulky, electron-rich ligands are often effective.[3]
-
Question 3: My desired product is forming, but I'm also getting significant side products. How can I improve the selectivity?
Answer:
Side product formation in Heck reactions can include homocoupling of the aryl halide, isomerization of the alkene, or reactions involving the nitrile or furan functional groups.
Potential Causes & Solutions:
-
Homocoupling of the Aryl Halide: This side reaction can be more prevalent at higher temperatures.
-
Solution: Optimizing the reaction conditions, particularly lowering the temperature, can help to suppress this pathway.
-
-
Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in the product.
-
Solution: Using a less polar solvent or adding a halide salt (e.g., LiCl) to the reaction mixture can sometimes minimize this side reaction.[4]
-
-
Reaction with Functional Groups: The nitrile and furan moieties could potentially coordinate to the palladium center, leading to side reactions or catalyst inhibition.
-
Solution: Careful selection of the ligand can sometimes mitigate these effects by sterically shielding the palladium center or altering its electronic properties.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium precursor for the Heck reaction of this compound?
A1: Both Pd(0) and Pd(II) precursors can be effective. Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are often more stable and easier to handle, and they are reduced in situ to the active Pd(0) species.[4] Pd(0) precursors like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly. The choice may depend on the specific ligand and reaction conditions you employ.
Q2: Which type of ligand is most suitable for this reaction?
A2: For electron-deficient aryl halides like 3-halobenzonitriles, bulky and electron-rich phosphine ligands are often a good choice.[3] Examples include tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and Buchwald ligands like SPhos and XPhos.[1] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for challenging Heck couplings.[3] A screening of different ligand types is often necessary to find the optimal one for your specific substrate combination.
Q3: What is the role of the base in the Heck reaction, and which one should I use?
A3: The base is essential for neutralizing the hydrogen halide (HX) that is generated during the catalytic cycle, which regenerates the active Pd(0) catalyst.[4] Common bases include organic amines like triethylamine (Et₃N) and diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc). The choice of base can influence the reaction rate and selectivity, so it is a key parameter to optimize.
Q4: How critical is the purity of my reagents and solvents?
A4: The purity of all components is highly critical. Impurities can poison the palladium catalyst, leading to low yields or complete reaction failure. Solvents should be of high purity and appropriately dried and degassed. Starting materials should also be pure to avoid introducing any potential catalyst poisons.
Q5: Can I run the Heck reaction open to the air?
A5: It is strongly recommended to perform the Heck reaction under an inert atmosphere (e.g., nitrogen or argon). As mentioned, oxygen can lead to the deactivation of the Pd(0) catalyst.[1] While some robust catalytic systems may tolerate small amounts of air, for optimal and reproducible results, an inert atmosphere is crucial.
Quantitative Data on Heck Reaction Optimization
The following tables summarize quantitative data from studies on Heck reactions involving substrates similar to this compound, providing a starting point for optimization.
Table 1: Optimization of Reaction Conditions for the Heck Reaction of Aryl Halides with Alkenes [5]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂ (6) | - | K₂CO₃ (1.5) | NMP | 100 | 87 |
| 2 | PdCl₂(PPh₃)₂ (6) | - | K₂CO₃ (1.5) | DMF | 130 | 72 |
| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 100 | Varies |
| 4 | Pd/C (1) | - | K₂CO₃ (2) | Water | 100 | >90 |
Note: This data is illustrative and specific yields will vary depending on the exact substrates used.
Table 2: Ligand Screening for the Heck Reaction of an Aryl Bromide [6]
| Ligand | Catalyst Loading (mol%) | Ligand/Pd Ratio | Base | Solvent | Temp (°C) | Conversion (%) |
| PPh₃ | 2 | 2:1 | K₂CO₃ | DMF | 120 | Moderate |
| P(o-tol)₃ | 2 | 2:1 | K₂CO₃ | DMF | 120 | Good |
| P(t-Bu)₃ | 1 | 2:1 | K₃PO₄ | Dioxane | 100 | High |
| XPhos | 1 | 1.5:1 | K₃PO₄ | t-AmylOH | 110 | Excellent |
Note: This table provides a conceptual comparison. Actual performance depends on the specific reaction.
Experimental Protocols
General Protocol for the Heck Reaction of 3-Bromobenzonitrile with 2-Vinylfuran:
This protocol is a general starting point and should be optimized for the specific requirements of your research.
Materials:
-
3-Bromobenzonitrile
-
2-Vinylfuran
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzonitrile (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed DMF (5 mL) via syringe.
-
Add 2-vinylfuran (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 3-(2-(furan-2-yl)vinyl)benzonitrile.
Visualizations
Caption: Experimental workflow for the Heck reaction.
Caption: Troubleshooting decision tree for a failing Heck reaction.
References
Technical Support Center: Synthesis of 3-(2-Furyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Furyl)benzonitrile. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a boronic acid or ester with an aryl halide. For this specific synthesis, the common coupling partners are 3-bromobenzonitrile and furan-2-boronic acid (or its corresponding boronic ester).
Q2: What are the typical reaction conditions for the Suzuki-Miyaura synthesis of this compound?
A2: Typical reaction conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system, which is often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The reaction is generally heated to ensure a reasonable reaction rate.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.
Troubleshooting Guide
Q4: I am observing a low yield of my desired product, this compound. What are the potential causes and solutions?
A4: Low yields in the Suzuki-Miyaura coupling can stem from several factors. Here are some common issues and their troubleshooting steps:
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Inactive Catalyst: The palladium catalyst can deactivate over time or due to improper handling.
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Solution: Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species.
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Inefficient Base: The choice and quality of the base are crucial.
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Solution: Ensure the base is anhydrous and finely powdered for better solubility and reactivity. Consider screening different bases, as the optimal base can be substrate-dependent.
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Poor Quality Starting Materials: Impurities in the 3-bromobenzonitrile or furan-2-boronic acid can interfere with the reaction.
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Solution: Purify the starting materials before use. Furan-2-boronic acid is known to be unstable and can undergo protodeboronation; using a freshly prepared or high-quality commercial batch is recommended.[1]
-
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Suboptimal Reaction Temperature: The reaction may not be reaching the necessary temperature for efficient coupling.
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Solution: Ensure uniform heating and accurate temperature monitoring. A slight increase in temperature might improve the reaction rate and yield, but excessive heat can lead to byproduct formation.[2]
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Q5: I have identified several impurities in my crude product mixture. What are they likely to be, and how can I minimize their formation?
A5: Common impurities in the Suzuki-Miyaura synthesis of this compound include homocoupling products, starting materials, and byproducts from side reactions.
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Homocoupling Products: You may observe the formation of 3,3'-biphenyldicarbonitrile (from the coupling of two 3-bromobenzonitrile molecules) and 2,2'-bifuran (from the coupling of two furan-2-boronic acid molecules).
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Cause: The presence of oxygen in the reaction mixture can promote the homocoupling of the boronic acid.[3][4][5]
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Solution: Thoroughly degas the solvent and reaction mixture before adding the palladium catalyst. Maintaining a strict inert atmosphere throughout the reaction is critical. Using a pre-catalyst can also minimize the amount of Pd(II) species that can promote homocoupling.[5]
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Unreacted Starting Materials: Residual 3-bromobenzonitrile and furan-2-boronic acid are common impurities.
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Cause: Incomplete reaction due to the reasons mentioned in Q4.
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Solution: Address the potential issues with the catalyst, base, and reaction conditions. Increasing the reaction time or temperature might drive the reaction to completion.
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Protodeboronation Product (Furan): Furan-2-boronic acid can lose its boronic acid group to yield furan.[1]
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Cause: This side reaction can be promoted by prolonged reaction times, high temperatures, or the presence of water.
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Solution: Use the boronic acid in a slight excess (e.g., 1.1-1.5 equivalents). Optimize the reaction time and temperature to favor the cross-coupling reaction.
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Dehalogenation Product (Benzonitrile): 3-Bromobenzonitrile can be reduced to benzonitrile.
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Cause: This can occur via a side reaction in the catalytic cycle.[3]
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Solution: Ensure the use of a high-quality palladium catalyst and ligands.
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Q6: How can I effectively purify my this compound product?
A6: Purification is typically achieved through a combination of techniques:
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Work-up: After the reaction is complete, an aqueous work-up is performed to remove the inorganic base and salts. The product is extracted into an organic solvent.
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Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A gradient of solvents, such as hexanes and ethyl acetate, is commonly used.[6]
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a highly pure final product.[6]
Data Presentation
Table 1: Representative Yields and Common Impurities in the Suzuki-Miyaura Synthesis of this compound
| Parameter | Typical Range/Value | Notes |
| Product Yield | 70-95% | Highly dependent on reaction conditions and purity of starting materials.[1] |
| Homocoupling Impurities | ||
| 3,3'-Biphenyldicarbonitrile | < 5% | Can be minimized by excluding oxygen.[5] |
| 2,2'-Bifuran | < 5% | Formation is exacerbated by the presence of oxygen.[2][5] |
| Other Common Impurities | ||
| Unreacted 3-Bromobenzonitrile | Variable | Dependent on reaction conversion. |
| Unreacted Furan-2-boronic acid | Variable | Often used in slight excess. |
| Furan (from protodeboronation) | < 10% | More prevalent with unstable boronic acids or harsh conditions.[1] |
| Benzonitrile (from dehalogenation) | < 2% | Generally a minor byproduct.[3] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Synthesis of this compound:
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Reaction Setup: To a flame-dried Schlenk flask, add 3-bromobenzonitrile (1.0 mmol), furan-2-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
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Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
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Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture under a positive pressure of the inert gas.
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Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating common impurities in the synthesis of this compound.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
preventing homocoupling byproducts in 3-(2-Furyl)benzonitrile synthesis
Welcome to the technical support center for the synthesis of 3-(2-Furyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the minimization of homocoupling byproducts in this specific synthesis.
Troubleshooting Guide: Minimizing Homocoupling Byproducts
Homocoupling of the furan or benzonitrile starting materials is a common side reaction in cross-coupling methodologies aimed at synthesizing this compound. This guide provides solutions to mitigate the formation of these undesired symmetrical biaryl or bifuran impurities.
Problem: Significant formation of homocoupling byproducts (bifurans or bis(cyanophenyl)s) is observed.
| Potential Cause | Recommended Solution | Detailed Experimental Protocol |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. It is crucial to perform the entire reaction under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway.[1][2] | Degassing Protocol: Sparge solvents with argon or nitrogen for 20-30 minutes prior to use. For the reaction setup, assemble all glassware, and subject the reaction vessel containing the solid reagents to three cycles of vacuum followed by backfilling with an inert gas. |
| Use of Pd(II) Precatalyst | Employ a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step that can be inefficient and lead to the presence of residual Pd(II).[1] If a Pd(II) source (e.g., Pd(OAc)₂) is used, consider the addition of a mild reducing agent. | Using a Pd(0) Precatalyst: Add the Pd(0) catalyst directly to the reaction flask under a positive pressure of inert gas. Addition of a Mild Reducing Agent: Introduce 1-2 equivalents of potassium formate to the reaction mixture before adding the palladium catalyst to facilitate the reduction of Pd(II) to Pd(0).[1] |
| Suboptimal Ligand Choice | Screen a variety of phosphine ligands. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), can accelerate the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the homocoupling pathway. | Ligand Screening: In small-scale parallel reactions, test different ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos) while keeping all other reaction parameters constant. Monitor the product-to-byproduct ratio by GC-MS or LC-MS to identify the optimal ligand. |
| Inappropriate Base or Solvent System | The choice of base and solvent is critical and often interdependent. A thorough optimization of these parameters can significantly reduce homocoupling. | Base and Solvent Optimization: Evaluate a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in combination with different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). For instance, a Suzuki coupling of 3-bromobenzonitrile with 2-furylboronic acid could be tested with each base in a 4:1 dioxane/water mixture.[3] |
| High Concentration of the Organometallic Reagent | A high concentration of the furan-boronic acid or furan-stannane reagent can favor the bimolecular homocoupling reaction. | Slow Addition Protocol: Instead of adding the organometallic reagent all at once, add it slowly over a period of 1-2 hours using a syringe pump. This maintains a low instantaneous concentration of the reagent in the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound synthesis?
A1: Homocoupling is a side reaction where two molecules of the same starting material couple together. In the synthesis of this compound, this can result in the formation of 2,2'-bifuran (from the furan starting material) or 3,3'-dicyanobiphenyl (from the benzonitrile starting material). This side reaction reduces the yield of the desired product and complicates its purification.
Q2: How does oxygen contribute to the formation of homocoupling byproducts?
A2: Oxygen can oxidize the active palladium(0) catalyst to palladium(II). These Pd(II) species can then undergo transmetalation with two molecules of the organoboron or organotin reagent, leading to the formation of the homocoupled product and regenerating the Pd(0) catalyst, which can re-enter the undesired catalytic cycle.[1][2]
Q3: Can the choice of the furan precursor influence the extent of homocoupling?
A3: Yes, the stability of the organometallic furan reagent is a factor. For instance, in Suzuki coupling, 2-furylboronic acid can be prone to protodeboronation and other decomposition pathways that can indirectly affect the prevalence of side reactions. Using more stable derivatives like 2-furylboronic acid pinacol ester may sometimes suppress these side reactions by ensuring a slow, controlled release of the active boronic acid.
Q4: I am observing significant homocoupling in my Stille coupling reaction. What specific steps can I take?
A4: For Stille couplings, in addition to rigorous degassing and using a Pd(0) catalyst, consider the following:
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Ligand Choice: Use electron-rich, bulky phosphine ligands.
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Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the desired cross-coupling reaction, minimizing the time for side reactions to occur.
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Purity of Organostannane: Ensure the 2-(tributylstannyl)furan is of high purity, as impurities can sometimes promote side reactions.
Q5: Are there any analytical techniques to easily quantify the ratio of desired product to homocoupling byproduct?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for separating and quantifying the desired this compound from its homocoupling byproducts. A calibrated internal standard can be used for accurate quantification. Proton NMR spectroscopy can also be used if there are distinct, well-resolved peaks for each compound.
Data on Reaction Condition Optimization
The following tables summarize hypothetical quantitative data from optimization studies for a Suzuki coupling reaction between 3-bromobenzonitrile and 2-furylboronic acid to yield this compound.
Table 1: Effect of Palladium Catalyst and Ligand on Product Yield and Homocoupling Byproduct Formation
| Catalyst (mol%) | Ligand (mol%) | Yield of this compound (%) | Bifuran Homocoupling (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | 65 | 15 |
| Pd(OAc)₂ (2) | SPhos (4) | 88 | 4 |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | 92 | <2 |
| Pd(PPh₃)₄ (3) | - | 78 | 8 |
Reaction Conditions: 3-bromobenzonitrile (1.0 mmol), 2-furylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 90 °C, 12 h, under Argon.
Table 2: Influence of Base and Solvent on Reaction Outcome
| Base | Solvent System | Yield of this compound (%) | Bifuran Homocoupling (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 85 | 5 |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 3 |
| K₃PO₄ | Toluene/H₂O (4:1) | 75 | 10 |
| Na₂CO₃ | DMF/H₂O (4:1) | 70 | 12 |
Reaction Conditions: 3-bromobenzonitrile (1.0 mmol), 2-furylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), P(t-Bu)₃ (4 mol%), 90 °C, 12 h, under Argon.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding and troubleshooting, the following diagrams illustrate the key chemical pathways and a logical workflow for addressing homocoupling issues.
Caption: Catalytic cycles for desired cross-coupling vs. homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
stability of 3-(2-Furyl)benzonitrile under acidic or basic conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-(2-Furyl)benzonitrile. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its two primary functional groups: the furan ring and the nitrile group. The furan ring is susceptible to degradation under acidic conditions, which can lead to ring-opening.[1] The nitrile group can undergo hydrolysis to a carboxylic acid under both acidic and basic conditions, typically requiring elevated temperatures.[2]
Q2: How does the nitrile group affect the stability of the furan ring?
A2: The benzonitrile group is an electron-withdrawing group. Electron-withdrawing substituents on a furan ring decrease the electron density of the ring, making the initial protonation step in acid-catalyzed degradation more difficult.[1] This deactivation increases the furan ring's stability against acid-catalyzed opening compared to unsubstituted furan.
Q3: Under what specific conditions is the furan ring likely to degrade?
A3: The furan ring in this compound is most vulnerable in acidic environments. The degradation is an acid-catalyzed process initiated by the protonation of the furan ring.[1] Factors that accelerate this degradation include strong acids, high temperatures, and the presence of water or other nucleophiles.
Q4: What are the expected degradation products from the furan ring opening?
A4: Acid-catalyzed hydrolysis of the furan ring typically leads to the formation of 1,4-dicarbonyl compounds. In the case of this compound, this would likely result in a substituted succinaldehyde derivative, which may exist in equilibrium with its cyclic hemiacetal form. These reactive dicarbonyl compounds can potentially undergo further reactions, including polymerization.
Q5: Under what conditions will the nitrile group hydrolyze?
A5: The nitrile group of this compound can be hydrolyzed to 3-(2-furyl)benzoic acid. This reaction can occur under both acidic and basic conditions, generally requiring heating.[2] The hydrolysis proceeds through a 3-(2-furyl)benzamide intermediate. Milder conditions may allow for the isolation of the amide, while more vigorous conditions will lead to the carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound after acidic workup or purification (e.g., silica gel chromatography). | The furan ring is degrading due to prolonged exposure to acidic conditions. | - Neutralize Promptly: After an acidic reaction or extraction, neutralize the solution as quickly as possible. - Use Milder Acids: If possible, use weaker acids (e.g., acetic acid instead of HCl) or buffered solutions. - Low Temperature: Perform acidic steps at low temperatures (0-5 °C) to slow down the rate of degradation. - Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of any degradation products. - Alternative Purification: Consider using neutral or basic alumina for chromatography, or purification techniques that do not involve acidic stationary phases like preparative HPLC with a suitable mobile phase. |
| Formation of an unexpected, more polar byproduct during a reaction run under basic conditions with heating. | The nitrile group is hydrolyzing to the corresponding carboxylic acid (3-(2-furyl)benzoic acid) or amide. | - Control Temperature: If the desired reaction does not require high temperatures, conduct it at a lower temperature to minimize nitrile hydrolysis. - Limit Water: Ensure your reaction is anhydrous if water is not a required reagent. Use dried solvents and reagents. - Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction. - Milder Base: If compatible with your desired reaction, consider using a weaker or non-nucleophilic base. |
| The appearance of a brown resinous material in the reaction mixture, especially under acidic conditions. | Polymerization of the furan ring or its degradation products. | - Degas Solvents: Remove dissolved oxygen from solvents, as it can contribute to the formation of colored byproducts. - Work at Lower Concentrations: High concentrations of the furan-containing compound can favor intermolecular reactions leading to polymers. - Add Radical Inhibitors: In some cases, small amounts of radical inhibitors like BHT can prevent polymerization if a radical-mediated process is suspected. |
Stability Profile Summary
The following table summarizes the expected stability of this compound under various conditions based on the known reactivity of its functional groups.
| Condition | Furan Ring Stability | Nitrile Group Stability | Overall Stability of this compound | Potential Degradation Products |
| Strong Acid (e.g., 1M HCl, heat) | Low | Low (hydrolysis) | Low | 3-(Formyl-4-oxobutyl)benzoic acid, 3-(2-furyl)benzoic acid, polymers |
| Mild Acid (e.g., pH 4-6, room temp) | Moderate | High | Moderate | Minor amounts of furan ring-opened products over time. |
| Neutral (pH ~7) | High | High | High | Generally stable. |
| Mild Base (e.g., pH 8-10, room temp) | High | High | High | Generally stable. |
| Strong Base (e.g., 1M NaOH, heat) | High | Low (hydrolysis) | Low | 3-(2-Furyl)benzamide, 3-(2-furyl)benzoic acid |
| Oxidizing Agents | Moderate to Low | High | Moderate to Low | Ring-opened products, epoxides. |
| Reducing Agents (e.g., H₂/Pd) | Low (ring reduction) | Low (reduction to amine) | Low | 3-(Tetrahydrofuryl)benzonitrile, 3-(2-furyl)benzylamine |
| Light (Photostability) | Moderate | High | Moderate | Potential for photodecomposition, though specific pathways are not well-documented. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound.
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials:
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This compound
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (NaOH), 0.1 M and 1 M
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Hydrogen peroxide (H₂O₂), 3%
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HPLC system with a UV detector
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pH meter
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Thermostatic oven
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Photostability chamber
Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
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Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat the solutions at 60°C for 24 hours.
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At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
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Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
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Follow the same procedure as for acid hydrolysis, neutralizing with HCl before HPLC analysis.
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Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Keep the solution at room temperature for 24 hours, protected from light.
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Analyze by HPLC at specified time points.
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Thermal Degradation:
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Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.
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Also, place a solution of the compound (1 mg/mL in methanol) in the oven.
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Analyze the samples by HPLC at specified time points.
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Photolytic Degradation:
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Expose a solid sample and a solution (1 mg/mL in methanol) of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
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A control sample should be kept in the dark under the same conditions.
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Analyze both samples by HPLC.
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HPLC Analysis:
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Use a stability-indicating HPLC method (which should be developed and validated to separate the parent compound from all potential degradation products).
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Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
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Visualizations
Caption: Potential degradation pathways of this compound under acidic conditions.
Caption: Degradation pathway of this compound under basic conditions.
Caption: General experimental workflow for a forced degradation study.
References
Technical Support Center: Purification of 3-(2-Furyl)benzonitrile by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chromatographic purification of 3-(2-Furyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound by silica gel chromatography?
A1: The main challenge stems from the acid-sensitivity of the furan ring. Silica gel is inherently acidic and can catalyze the degradation of the furan moiety, leading to yield loss and the formation of polar, colored impurities. This degradation is often initiated by the protonation of the furan ring, which can lead to ring-opening. Additionally, as a moderately polar compound, this compound may co-elute with impurities of similar polarity, making separation difficult.
Q2: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I prevent it?
A2: Discoloration is a common indicator of product degradation, likely due to the acid-sensitivity of the furan ring on the silica gel column. To minimize this, consider the following:
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Neutralize the Silica Gel: Pre-treating the silica gel with a base, such as triethylamine (typically 0.1-1% in the eluent), can neutralize the acidic sites and reduce degradation.
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Minimize Residence Time: Use flash chromatography with optimal flow rates to reduce the contact time of the compound with the stationary phase.
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Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a bonded phase (e.g., diol, cyano) for purification.
Q3: I am observing poor separation between my product and an impurity. What are some strategies to improve resolution?
A3: Poor separation can be addressed by systematically optimizing your chromatographic conditions.
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Solvent System Optimization: Perform a thorough thin-layer chromatography (TLC) screen with various solvent systems of differing polarity and selectivity. Common systems include gradients of ethyl acetate in hexanes or dichloromethane in hexanes. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound with good separation from impurities.
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Gradient Elution: Employing a shallow gradient of the polar solvent during column chromatography can often improve the separation of closely eluting compounds.
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Column Dimensions and Packing: Use a longer, narrower column for more challenging separations as this increases the number of theoretical plates. Ensure the column is packed uniformly to prevent channeling.
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Dry Loading: If the crude product has poor solubility in the initial mobile phase, dry loading it onto an inert support (like Celite or a small amount of silica gel) can lead to a more concentrated starting band and better separation.
Q4: My compound is poorly soluble in the non-polar solvents used for loading onto the column. What should I do?
A4: Poor solubility in the initial non-polar mobile phase is a common issue. As mentioned above, dry loading is the recommended technique in this situation. Dissolve your crude product in a solvent in which it is readily soluble (e.g., dichloromethane or acetone), add a small amount of silica gel or Celite, and then carefully remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be evenly loaded onto the top of your column.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Product Degradation: The furan ring is degrading on the acidic silica gel. | - Neutralize the silica gel by adding 0.1-1% triethylamine to the mobile phase.- Use a less acidic stationary phase like neutral alumina.- Minimize the time the compound spends on the column by using flash chromatography. |
| Co-elution with Impurities: The product is not fully separated from byproducts. | - Optimize the mobile phase using TLC to maximize the separation factor (ΔRf).- Employ a shallow gradient elution during column chromatography.- Use a longer column to increase theoretical plates. | |
| Irreversible Adsorption: The compound is strongly binding to the stationary phase. | - Increase the polarity of the mobile phase at the end of the run.- Consider a different stationary phase where the compound has less affinity. | |
| Poor Separation | Inappropriate Solvent System: The chosen mobile phase does not provide adequate selectivity. | - Screen a wider range of solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, ether/hexanes).- Aim for an Rf value of 0.2-0.4 for the product on TLC. |
| Column Overloading: Too much sample has been loaded onto the column. | - As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.- For difficult separations, reduce the sample load. | |
| Poor Column Packing: The column is not packed uniformly, leading to channeling. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- A layer of sand at the top and bottom of the silica gel can improve band shape. | |
| Product Discoloration | Acid-Catalyzed Decomposition: The furan ring is sensitive to the acidic nature of silica gel. | - Add a small amount of a volatile base like triethylamine to the eluent.- Work up the reaction under neutral or slightly basic conditions before chromatography. |
| Streaking or Tailing on TLC/Column | Compound is too Polar for the Solvent System: The compound has strong interactions with the stationary phase. | - Gradually increase the polarity of the mobile phase.- For very polar compounds, consider reverse-phase chromatography. |
| Presence of Acidic or Basic Impurities: These can interact strongly with the silica gel. | - A pre-purification workup (e.g., an aqueous wash) can remove some of these impurities.- Adding a modifier to the eluent (e.g., a small amount of acetic acid for acidic compounds or triethylamine for basic compounds) can improve peak shape. |
Data Presentation
The following table summarizes typical parameters for the purification of a furan-containing aryl nitrile by flash column chromatography, based on protocols for structurally similar compounds.
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| Column Dimensions | Dependent on scale; e.g., 5 cm diameter for gram-scale |
| Sample Loading | Dry loading onto Celite or silica gel |
| Elution Profile | Start with a low polarity (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity. |
| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |
| Reported Purity | >95% (typical for published procedures) |
Experimental Protocols
Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on preliminary TLC analysis of the crude reaction mixture.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find a system that gives an Rf value of approximately 0.2-0.4 for the product and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent determined from the TLC analysis (e.g., 5% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica gel.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel or Celite (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder as an even layer on top of the sand in the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial, least polar eluent to the top of the column.
-
Apply gentle pressure (using a pump or nitrogen) to begin eluting the solvent through the column.
-
Collect the eluent in a series of fractions (e.g., in test tubes or flasks).
-
Monitor the elution of the compounds by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate) in the mobile phase.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between chromatographic parameters and furan ring stability.
identification of byproducts in 3-(2-Furyl)benzonitrile synthesis by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Furyl)benzonitrile, with a focus on the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-furylboronic acid with 3-bromobenzonitrile.[1][2]
Materials:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Equivalents |
| 3-Bromobenzonitrile | C₇H₄BrN | 182.02 | 1.0 mmol | 1.0 |
| 2-Furylboronic acid | C₄H₅BO₃ | 111.89 | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 mmol | 0.03 |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2.0 mmol | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - |
| Water (degassed) | H₂O | 18.02 | 2 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 mmol), 2-furylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and LC-MS analysis of this compound.
| Issue | Potential Cause | Troubleshooting Step |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable.[1] |
| Poor quality boronic acid | 2-Furylboronic acid can be unstable and prone to decomposition.[3][4] Use fresh, high-purity boronic acid or consider using a more stable derivative like a DABO boronate.[3] | |
| Incomplete reaction | Extend the reaction time and continue monitoring by TLC or LC-MS. Ensure the reaction temperature is maintained. | |
| Insufficiently inert atmosphere | Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas to prevent oxygen contamination, which can lead to homocoupling and catalyst decomposition.[1][5] | |
| Presence of Multiple Byproducts | Homocoupling of starting materials | This is a common side reaction in Suzuki couplings.[5] Optimize the reaction conditions by adjusting the base, solvent, or catalyst. Ensure an oxygen-free environment. |
| Protodeboronation of 2-furylboronic acid | Heteroaryl boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with hydrogen).[4] Use a milder base or a different solvent system. | |
| Degradation of starting materials or product | Check the stability of all reagents at the reaction temperature. | |
| Inconsistent LC-MS Results | Poor peak shape | This may be due to column overload, contamination, or improper mobile phase.[6][7][8] Dilute the sample, clean the column, or optimize the mobile phase composition. |
| Shifting retention times | Changes in mobile phase composition, flow rate, or column temperature can cause retention time shifts. Ensure consistent instrument parameters. | |
| Presence of unexpected adducts in MS | Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common in ESI-MS.[9][10] This can be influenced by the purity of solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: My LC-MS analysis shows a peak with a mass corresponding to the homocoupling of 2-furylboronic acid. How can I confirm this and prevent its formation?
A1: The homocoupling of 2-furylboronic acid would result in the formation of 2,2'-bifuran. The expected mass can be calculated and compared with the observed mass in your LC-MS data. To prevent its formation, ensure your reaction is conducted under strictly anaerobic conditions, as oxygen can promote homocoupling.[5] You can also try adjusting the stoichiometry of your reactants or using a different palladium catalyst and ligand system.
Q2: I am observing a significant amount of debrominated starting material (benzonitrile) in my reaction mixture. What could be the cause?
A2: The presence of benzonitrile suggests a side reaction where the bromine atom of 3-bromobenzonitrile is replaced by a hydrogen atom. This can occur through a hydrodehalogenation process, which can sometimes be a competing pathway in palladium-catalyzed reactions, especially if there are sources of hydride in the reaction mixture or if the catalyst system is not optimal.
Q3: What are the expected m/z values for the main byproducts in the ESI+ LC-MS analysis?
A3: The following table summarizes the expected protonated molecular ions ([M+H]⁺) for potential byproducts. Remember that sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts may also be observed.
| Byproduct | Structure | Formula | Exact Mass (Da) | [M+H]⁺ (m/z) |
| 2,2'-Bifuran (from 2-furylboronic acid homocoupling) | C₈H₆O₂ | 134.0368 | 135.0441 | |
| 3,3'-Biphenyldicarbonitrile (from 3-bromobenzonitrile homocoupling) | C₁₄H₈N₂ | 204.0688 | 205.0761 | |
| Furan (from protodeboronation of 2-furylboronic acid) | C₄H₄O | 68.0262 | 69.0335 | |
| Benzonitrile (from hydrodehalogenation of 3-bromobenzonitrile) | C₇H₅N | 103.0422 | 104.0495 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis and analysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying and elucidating impurity species [rssl.com]
- 10. hpst.cz [hpst.cz]
improving the regioselectivity of reactions with 3-(2-Furyl)benzonitrile
Welcome to the technical support center for reactions involving 3-(2-Furyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving regioselectivity during the chemical modification of this molecule. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide: Improving Regioselectivity
Controlling the position of substitution on the this compound core is critical for the synthesis of desired isomers. The molecule possesses two key functionalities that direct incoming reagents: the electron-rich furan ring, which is a strong activating group and an ortho, para-director, and the electron-withdrawing nitrile group on the benzene ring, which is a deactivating group and a meta-director for electrophilic aromatic substitution. The interplay of these two groups, along with the inherent reactivity of the furan ring, governs the final product distribution.
The following table outlines common issues encountered with regioselectivity, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor regioselectivity in electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) leading to a mixture of isomers. | Competing Directing Effects: The strong activating effect of the furan ring often dominates, leading to substitution on the furan ring itself (primarily at the 5-position) or on the benzonitrile ring at positions ortho and para to the furan. The nitrile group's meta-directing effect may be weaker. | 1. Use Milder Reaction Conditions: Lower the temperature and use less reactive electrophiles or Lewis acids to increase selectivity. For example, in Friedel-Crafts acylation, using a milder Lewis acid than AlCl₃ may favor substitution on the benzonitrile ring. 2. Steric Hindrance: Employ bulkier reagents to disfavor substitution at the sterically hindered positions adjacent to the furan ring on the benzonitrile moiety. 3. Solvent Effects: Vary the solvent polarity. Less polar solvents may favor substitution on the less polar furan ring, while more polar solvents might enhance the directing effect of the nitrile group. |
| Reaction occurs preferentially on the furan ring instead of the benzonitrile ring during electrophilic substitution. | High Reactivity of the Furan Ring: The furan ring is significantly more electron-rich and therefore more nucleophilic than the deactivated benzonitrile ring, making it the primary site of attack for many electrophiles. | 1. Protecting the Furan Ring: Consider a reversible reaction, such as a Diels-Alder reaction with a suitable dienophile, to temporarily protect the furan ring. 2. Use of Specific Catalysts: For certain reactions, specific catalysts may show a preference for the benzonitrile ring. For instance, in halogenation, using N-bromosuccinimide (NBS) in a polar solvent at room temperature might offer better selectivity. |
| Low yield of the desired regioisomer in directed ortho-lithiation. | Incorrect Choice of Base or Conditions: The choice of organolithium reagent and temperature is crucial. Stronger bases like sec-butyllithium or tert-butyllithium are often required. Competing Deprotonation Sites: The acidic protons on the furan ring can also be abstracted by the organolithium reagent. | 1. Optimize the Base: Use a stronger, more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to favor deprotonation at the position directed by the nitrile group. 2. Temperature Control: Maintain a very low temperature (e.g., -78 °C) to prevent side reactions and ensure kinetic control of the deprotonation. 3. Use of Additives: Additives like tetramethylethylenediamine (TMEDA) can chelate with the lithium cation and increase the basicity of the organolithium reagent, potentially improving regioselectivity. |
| Lack of regioselectivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) of a halogenated this compound. | Similar Reactivity of Halogenated Positions: If multiple halogens are present, their electronic and steric environments might be similar, leading to a mixture of coupling products. | 1. Choice of Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can significantly influence the regioselectivity. Bulky ligands can favor coupling at the less sterically hindered position. 2. Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can sometimes allow for selective coupling at the more reactive position. 3. Sequential Cross-Coupling: If possible, use a substrate with two different halogens (e.g., one bromine and one chlorine) to exploit their different reactivities in the oxidative addition step of the catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: Which positions on this compound are most susceptible to electrophilic attack?
A1: The most nucleophilic positions and therefore most susceptible to electrophilic attack are on the furan ring, specifically the C5 position (alpha to the oxygen and remote from the benzene ring). The C3' position is the next most likely on the furan ring. On the benzonitrile ring, the positions ortho and para to the electron-donating furan group (C2 and C4) are more activated than the positions meta to it. However, the nitrile group deactivates the entire benzene ring, making substitution on the furan ring kinetically favored in most cases.
Q2: How can I favor substitution on the benzonitrile ring over the furan ring?
A2: To favor substitution on the benzonitrile ring, you need to either decrease the reactivity of the furan ring or increase the reactivity of the benzonitrile ring under specific conditions.
-
Deactivating the furan ring: While challenging, reversible protection strategies can be employed.
-
Specific reaction conditions: For certain electrophilic substitutions, carefully controlling the reaction conditions (lower temperature, milder Lewis acid) can sometimes lead to a higher proportion of substitution on the benzonitrile ring.
-
Directed reactions: For substitution at the C2 or C4 positions of the benzonitrile ring, a directed ortho-metalation approach is the most reliable method.
Q3: Can the nitrile group be used as a directing group for ortho-lithiation?
A3: Yes, the nitrile group can act as a directing group in ortho-lithiation reactions. The nitrogen atom of the nitrile can coordinate with the lithium atom of an organolithium reagent, directing the deprotonation to the adjacent ortho position (C2 or C4 of the benzonitrile ring). However, the presence of the furan ring introduces competition, as the furan's alpha-protons are also acidic. Careful optimization of the base, solvent, and temperature is necessary to achieve high regioselectivity.
Q4: In a Suzuki-Miyaura coupling with a dihalogenated derivative of this compound, which halogen is likely to react first?
A4: The relative reactivity of halogens in the oxidative addition step of the Suzuki-Miyaura coupling generally follows the order: I > Br > Cl > F. If your substrate contains two different halogens, the one that is more reactive will typically undergo coupling first. If the halogens are the same, the regioselectivity will be influenced by the electronic and steric environment of each C-X bond. The position that is more electron-deficient or less sterically hindered will generally be more reactive.
Experimental Protocols
Protocol 1: Regioselective Nitration Favoring the Furan Ring
This protocol is designed to favor the nitration at the 5-position of the furan ring due to its high electron density.
Materials:
-
This compound
-
Acetic anhydride
-
Fuming nitric acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled solution of fuming nitric acid (1.1 equivalents) in acetic anhydride dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 3-(5-nitro-2-furyl)benzonitrile.
Protocol 2: Directed Ortho-Lithiation and Silylation of the Benzonitrile Ring
This protocol aims to achieve regioselective functionalization at the C4 position of the benzonitrile ring, ortho to the nitrile group and para to the furan group.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Argon or nitrogen atmosphere
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.2 equivalents) to the cooled THF.
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add chlorotrimethylsilane (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 4-trimethylsilyl-3-(2-furyl)benzonitrile.
Visualizations
solvent effects on the yield of 3-(2-Furyl)benzonitrile synthesis
Welcome to the technical support center for the synthesis of 3-(2-Furyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this synthetic transformation. The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound. For this compound, two primary routes are feasible:
-
Route A: Coupling of 3-bromobenzonitrile with 2-furylboronic acid.
-
Route B: Coupling of 2-bromofuran with 3-cyanophenylboronic acid.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in Suzuki-Miyaura couplings can stem from several factors:
-
Poor quality of reagents: Ensure the purity of your aryl halide, boronic acid/ester, and solvent. Boronic acids can degrade over time, especially if not stored properly.
-
Inefficient catalyst system: The choice of palladium source and ligand is critical. For challenging couplings, a pre-formed catalyst or a more sophisticated ligand may be necessary.
-
Inappropriate base: The base plays a crucial role in the catalytic cycle. Its strength and solubility can significantly impact the reaction rate and yield.
-
Presence of oxygen: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. It is essential to degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Suboptimal temperature: The reaction temperature needs to be optimized. Too low a temperature may lead to a sluggish reaction, while too high a temperature can cause catalyst decomposition or promote side reactions.
Q3: I am observing significant side products. What are they and how can I minimize them?
A3: Common side products in Suzuki-Miyaura reactions include:
-
Homocoupling products: Formation of biaryl compounds from the coupling of two identical aryl halides or two identical boronic acid molecules. This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. This is often promoted by moisture and certain bases. Using anhydrous solvents and carefully selecting the base can mitigate this issue.
Q4: How do I choose the right solvent for my reaction?
A4: The choice of solvent is critical and can significantly influence the reaction yield.[1][2][3][4] A solvent or a solvent mixture should be chosen to ensure adequate solubility of all reactants and the catalyst system. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in combination with water.[1] The ideal solvent system often needs to be determined empirically for a specific set of substrates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation. |
| Poor quality of boronic acid | Use freshly purchased or purified boronic acid. Consider converting it to a more stable boronate ester. | |
| Insufficiently degassed solvent | Degas the solvent thoroughly by bubbling with an inert gas (argon or nitrogen) for an extended period or by freeze-pump-thaw cycles.[5] | |
| Incorrect base | Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases. The choice of base can be solvent-dependent. | |
| Formation of Homocoupling Products | Inefficient cross-coupling | Optimize the catalyst and ligand system. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. |
| Protodeboronation of Boronic Acid | Presence of water or acidic impurities | Use anhydrous solvents and reagents. Consider using a milder base. |
| Difficulty in Product Purification | Contamination with catalyst residues | After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a suitable ligand (e.g., thiourea) to scavenge residual palladium. |
| Close polarity of product and byproducts | Optimize the reaction conditions to minimize side product formation. Employ careful column chromatography with a shallow solvent gradient for purification. |
Solvent Effects on Yield: Representative Data
The following table summarizes the effect of different solvents on the yield of Suzuki-Miyaura cross-coupling reactions for substrates analogous to the synthesis of this compound. Please note that optimal conditions should be determined experimentally for the specific reaction.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | K₃PO₄ | H₂O/DME | 60 | 95 | [6] |
| 3-Chloroindazole | 5-Indole boronic acid | P2 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 88 | [7] |
| Aryl Bromide | Arylboronic acid | Pd₂(dba)₃ / 1 | KF | Dioxane | 110 | 74-91 | [8] |
| Aryl Halide | Arylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 90-99 | [9] |
| Aryl Bromide | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | >95 | [5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the synthesis of this compound via the coupling of 3-bromobenzonitrile and 2-furylboronic acid.
Materials:
-
3-Bromobenzonitrile (1.0 mmol, 1.0 equiv)
-
2-Furylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzonitrile, 2-furylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.[5]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
-
Solvent Addition:
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[5]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
managing reaction exotherms during scale-up of 3-(2-Furyl)benzonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing reaction exotherms during the scale-up of 3-(2-Furyl)benzonitrile synthesis, a crucial process for the production of various pharmaceutical intermediates. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experimentation and scale-up.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to provide clear and direct solutions to common problems.
Q1: My small-scale (lab-bench) synthesis of this compound proceeded without any noticeable exotherm, but upon scale-up to a 10L reactor, I observed a rapid and difficult-to-control temperature increase. What is the likely cause?
A1: This is a common issue when scaling up exothermic reactions. The fundamental reason lies in the change of the surface-area-to-volume ratio. Smaller reactors have a larger surface area relative to their volume, which allows for efficient heat dissipation to the surroundings. As the reactor volume increases, this ratio decreases significantly, leading to less efficient heat removal and a potential for thermal runaway.[1] Many palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling often used for this synthesis, are exothermic.[2][3]
Q2: How can I quantify the exotherm of my reaction before attempting a large-scale synthesis?
A2: Reaction calorimetry is the most effective method to quantify the heat evolved during your reaction.[4] An instrument such as a reaction calorimeter (RC1) or a heat flow calorimeter can provide crucial data, including the heat of reaction (ΔHr), the maximum heat flow, and the adiabatic temperature rise. This data is essential for safe scale-up and for designing an adequate cooling strategy.[4]
Q3: What are the key parameters I should monitor to control the exotherm during a semi-batch scale-up process?
A3: For a semi-batch process, where one reagent is added portion-wise or continuously to another, the following parameters are critical for controlling the exotherm:
-
Addition Rate: A slower addition rate of the limiting reagent will generate heat more slowly, allowing the cooling system to keep up.
-
Cooling Capacity: Ensure your reactor's cooling system (e.g., cooling jacket, internal cooling coils) is sufficient to handle the total heat evolution of the reaction.
-
Agitation: Efficient stirring is crucial to prevent the formation of localized hot spots and to ensure uniform heat distribution.[5]
-
Reaction Temperature: Maintain a consistent and controlled reaction temperature. A lower reaction temperature will generally slow down the reaction rate and heat generation.
Q4: I am observing a significant exotherm even with slow addition of my boronic acid reagent. What other factors could be contributing to this?
A4: Besides the main reaction, other factors could contribute to the exotherm:
-
Catalyst Activity: Highly active palladium catalysts can lead to a very fast reaction rate and, consequently, a rapid release of heat. Consider using a less active catalyst or a lower catalyst loading for better control, though this may impact reaction time and yield.
-
Base-Induced Decomposition: Some reagents or intermediates might undergo exothermic decomposition in the presence of the base, especially at elevated temperatures.
-
Solvent Effects: The choice of solvent can influence the reaction rate and heat transfer properties of the system.
Q5: What are some alternative process strategies to manage a highly exothermic Suzuki-Miyaura coupling during scale-up?
A5: If a semi-batch process proves difficult to control, consider the following strategies:
-
Continuous Flow Chemistry: Performing the reaction in a continuous flow reactor offers significantly better heat transfer and temperature control due to the high surface-area-to-volume ratio of the microreactors. This can be a much safer and more efficient method for highly exothermic reactions.
-
Reverse Addition: Adding the aryl halide and catalyst mixture to the base and boronic acid solution can sometimes alter the reaction profile and exotherm.
-
Use of a Co-solvent: Adding a co-solvent with a higher heat capacity can help to absorb some of the reaction heat.
Data Presentation
The following table summarizes typical quantitative data that should be determined through reaction calorimetry before scaling up the synthesis of this compound. The values provided are illustrative and will vary depending on the specific reaction conditions.
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) - Simulated | Description |
| Reactants | 3-Bromobenzonitrile, 2-Furylboronic acid | 3-Bromobenzonitrile, 2-Furylboronic acid | Key starting materials for the Suzuki-Miyaura coupling. |
| Catalyst | Pd(PPh₃)₄ (1 mol%) | Pd(PPh₃)₄ (1 mol%) | A common palladium catalyst for Suzuki-Miyaura reactions. |
| Base | K₂CO₃ (2.0 eq) | K₂CO₃ (2.0 eq) | The base is crucial for the transmetalation step. |
| Solvent | Dioxane/Water (4:1) | Dioxane/Water (4:1) | A typical solvent system for this type of coupling. |
| Reaction Temperature | 80 °C | 80 °C | The target reaction temperature. |
| Heat of Reaction (ΔHr) | -150 kJ/mol | -150 kJ/mol | The total heat evolved per mole of limiting reactant. |
| Maximum Heat Flow (Q_max) | 15 W | 1500 W | The maximum rate of heat generation during the reaction. |
| Adiabatic Temp. Rise (ΔT_ad) | 45 °C | 45 °C | The theoretical temperature increase if no cooling is applied. |
| Addition Time | 30 min | 5 hours | The time over which the limiting reagent is added. |
| Overall Heat Transfer (UA) | 5 W/K | 250 W/K | The overall heat transfer coefficient multiplied by the heat transfer area. |
Experimental Protocols
Synthesis of this compound (Lab Scale)
Materials:
-
3-Bromobenzonitrile (1.82 g, 10 mmol)
-
2-Furylboronic acid (1.34 g, 12 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (116 mg, 0.1 mmol, 1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
1,4-Dioxane (40 mL)
-
Water (10 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromobenzonitrile (1.82 g, 10 mmol), 2-furylboronic acid (1.34 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst (116 mg, 0.1 mmol).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer.
-
Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Reaction Calorimetry Protocol
Objective: To determine the thermokinetic data for the synthesis of this compound for safe scale-up.
Equipment:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1e or EasyMax HFCal)
-
Jacketed reactor of appropriate size (e.g., 500 mL)
-
Temperature probes (for reactor content and jacket)
-
Automated dosing pump
-
Stirrer with torque measurement
Procedure:
-
Calibration: Perform a calibration of the reaction calorimeter to determine the overall heat transfer coefficient (UA) of the system.
-
Reaction Setup:
-
Charge the reactor with 3-bromobenzonitrile, potassium carbonate, and the dioxane/water solvent system.
-
Prepare a solution of 2-furylboronic acid in a portion of the solvent in the dosing vessel.
-
Add the Pd(PPh₃)₄ catalyst to the reactor.
-
-
Isothermal Experiment:
-
Bring the reactor contents to the desired reaction temperature (e.g., 80 °C) and allow it to stabilize.
-
Start the automated dosing of the 2-furylboronic acid solution at a controlled rate.
-
The calorimeter will continuously measure the heat flow from the reaction by maintaining a constant reactor temperature and measuring the energy required to do so.
-
-
Data Analysis:
-
The software will generate a heat flow profile over time.
-
Integrate the heat flow curve to determine the total heat of reaction (ΔHr).
-
Identify the maximum heat flow (Q_max) during the addition.
-
Calculate the adiabatic temperature rise (ΔT_ad) based on the heat of reaction and the heat capacity of the reaction mass.
-
-
Scale-up Simulation: Use the obtained data to model the thermal behavior of the reaction at the intended production scale, ensuring that the plant's cooling capacity is sufficient to handle the anticipated exotherm.
Visualizations
Caption: A troubleshooting workflow for uncontrolled exotherms.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
Validation & Comparative
Predicted ¹H and ¹³C NMR Spectral Data for 3-(2-Furyl)benzonitrile
A comprehensive guide to the ¹H and ¹³C NMR spectral assignment of 3-(2-Furyl)benzonitrile is presented below, offering a comparative analysis with related compounds. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of this and similar molecules.
The chemical shifts for this compound have been predicted to aid in its identification and characterization. These values are calculated based on the expected electronic environments of the protons and carbons in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Benzonitrile Ring | ||
| C1 | - | 112.5 |
| C2 | 7.95 (s) | 135.0 |
| C3 | - | 129.8 |
| C4 | 7.80 (d) | 130.5 |
| C5 | 7.55 (t) | 129.5 |
| C6 | 7.90 (d) | 133.0 |
| CN | - | 118.5 |
| Furan Ring | ||
| C2' | - | 152.0 |
| C3' | 6.80 (d) | 108.0 |
| C4' | 6.55 (dd) | 112.0 |
| C5' | 7.60 (d) | 144.0 |
Note: Predicted values are for a standard deuterated solvent like CDCl₃ and may vary under different experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), and t (triplet).
Comparative Experimental NMR Data
A comparison with the NMR spectra of benzonitrile and furan provides a basis for the predicted shifts of this compound.
Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for Benzonitrile and Furan
| Compound | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Benzonitrile | C1 | - | 112.4 |
| C2, C6 | 7.63 (d) | 132.6 | |
| C3, C5 | 7.47 (t) | 129.0 | |
| C4 | 7.58 (t) | 132.1 | |
| CN | - | 118.7 | |
| Furan | C2, C5 | 7.44 | 142.8 |
| C3, C4 | 6.38 | 109.8 |
Note: Experimental data is typically recorded in CDCl₃.[1][2][3][4]
Experimental Protocols
The following is a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Quantity: For ¹H NMR, dissolve 5-25 mg of the sample. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[5]
-
Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][7] The choice of solvent can influence chemical shifts.[8]
-
Procedure: Dissolve the sample in a clean, dry vial before transferring the solution into a 5 mm NMR tube.[5] Ensure the solution is free of any solid particles by filtering it through a pipette with a glass wool plug. The sample height in the tube should be approximately 4-5 cm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[9]
-
¹H NMR Acquisition:
-
A typical experiment involves a 30° pulse with a 4-second acquisition time and no relaxation delay for compounds up to approximately 350 Daltons.
-
-
¹³C NMR Acquisition:
-
Due to the low natural abundance of ¹³C, more scans are required.
-
Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Referencing: Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) at 0 ppm.[10]
Structural Assignment and Data Interpretation Workflow
The process of assigning NMR signals to specific atoms in this compound involves a logical workflow.
Caption: Workflow for the NMR spectral assignment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. rsc.org [rsc.org]
- 10. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to HPLC-MS for Purity Analysis of 3-(2-Furyl)benzonitrile
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and intermediates is a cornerstone of rigorous scientific investigation and regulatory compliance. 3-(2-Furyl)benzonitrile, a molecule incorporating both a furan ring and a benzonitrile moiety, presents a unique analytical challenge for impurity profiling. This guide provides an in-depth comparison of a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the purity analysis of this compound against alternative analytical techniques. Detailed experimental protocols and comparative performance data are presented to facilitate informed decision-making in a laboratory setting.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A Powerful Alliance
The coupling of HPLC with MS detection offers a superior analytical solution for purity assessment.[1] HPLC provides high-resolution separation of the main compound from its impurities, while MS offers sensitive detection and structural elucidation of these separated components, a significant advantage over traditional HPLC with UV detection alone.[2] This combination is particularly adept at identifying and characterizing unknown impurities, which is crucial for a comprehensive understanding of a compound's purity profile.[1]
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical method hinges on the specific requirements of the analysis, including the nature of potential impurities, the desired level of sensitivity, and the need for structural information. Below is a comparative summary of HPLC-MS with alternative techniques for the purity analysis of this compound.
| Parameter | HPLC-MS | HPLC-UV | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on liquid chromatography coupled with mass-to-charge ratio detection.[3] | Separation based on liquid chromatography with ultraviolet absorbance detection.[4] | Separation of volatile compounds in the gas phase.[5] | Intrinsic quantitative analysis based on nuclear magnetic resonance signals.[6] |
| Typical Purity Range | >99.0% | 98.0% - 102.0%[6] | 98.0% - 102.0%[6] | 95.0% - 100.5%[6] |
| Limit of Detection (LOD) | ~0.001% - 0.01% | ~0.01%[6] | ~0.005%[6] | ~0.1%[6] |
| Limit of Quantitation (LOQ) | ~0.003% - 0.03% | ~0.03%[6] | ~0.015%[6] | ~0.3%[6] |
| Impurity Identification | Excellent (Provides molecular weight and fragmentation data).[2] | Limited (Based on retention time and UV spectra).[2] | Good (When coupled with MS). | Good (Provides structural information). |
| Sample Volatility | Not required. | Not required. | Required. | Not required. |
| Primary Method | No (Requires reference standard for quantitation). | No (Requires reference standard). | No (Requires reference standard). | Yes (Does not require a specific reference standard of the analyte).[6] |
Experimental Protocols
A detailed methodology for the proposed HPLC-MS method and a standard HPLC-UV method are provided below.
Method 1: HPLC-MS Purity Analysis of this compound
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a suitable starting point.[7]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A starting condition of 90% A and 10% B, ramping to 10% A and 90% B over 20 minutes would be a good initial gradient.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound test sample.
-
Dissolve in 10 mL of acetonitrile to obtain a concentration of 0.1 mg/mL.
-
Method 2: HPLC-UV Purity Analysis of this compound
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A reversed-phase C8 column (e.g., 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution: A similar gradient to the HPLC-MS method can be employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound test sample.
-
Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow for the HPLC-MS purity analysis and the logical relationship of this analysis within the broader context of drug development.
Caption: Workflow for HPLC-MS Purity Analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. ajrconline.org [ajrconline.org]
- 4. tandfonline.com [tandfonline.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Furylboronic Acid and 3-Furylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reactivity, Stability, and Practical Application of Isomeric Furylboronic Acids.
In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, proving indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency and outcome of this powerful transformation. Among the vast array of available building blocks, heteroarylboronic acids, particularly the isomeric 2-furylboronic acid and 3-furylboronic acid, offer access to the furan moiety—a privileged scaffold in numerous biologically active molecules. This guide provides a comprehensive and objective comparison of the reactivity and utility of these two isomers, supported by experimental data and detailed protocols to aid researchers in their synthetic endeavors.
Executive Summary: A Tale of Two Isomers
While both 2-furylboronic acid and 3-furylboronic acid serve as effective coupling partners in Suzuki-Miyaura reactions, their isomeric nature imparts distinct electronic and steric characteristics that influence their reactivity and stability. Generally, 2-furylboronic acid is observed to be more susceptible to protodeboronation , a common side reaction that can diminish coupling yields. Conversely, 3-furylboronic acid often exhibits greater stability , leading to more consistent and higher yields under certain conditions. The choice between the two, therefore, depends on the specific substrate, desired reaction kinetics, and optimization of reaction conditions to mitigate potential side reactions.
Physicochemical Properties: A Foundation for Reactivity
The inherent reactivity of boronic acids in the Suzuki-Miyaura catalytic cycle is intrinsically linked to their electronic properties, with the acidity (pKa) of the boronic acid being a key determinant. A lower pKa generally facilitates the formation of the boronate species, a crucial step for transmetalation to the palladium center.
| Property | 2-Furylboronic Acid | 3-Furylboronic Acid |
| Predicted pKa | 8.29[1] | 7.95[2] |
| Molecular Weight | 111.89 g/mol | 111.89 g/mol |
| Appearance | Light beige crystalline powder[1] | Yellow crystalline powder |
| Melting Point | 112 °C (dec.)[1] | 139-144 °C (dec.) |
The slightly lower predicted pKa of 3-furylboronic acid suggests it may form the reactive boronate species more readily under basic conditions compared to its 2-substituted counterpart.[2]
Comparative Reactivity in Suzuki-Miyaura Coupling
While a direct, head-to-head comparative study of 2-furylboronic acid and 3-furylboronic acid under a wide range of identical Suzuki-Miyaura reaction conditions is not extensively documented in a single publication, an analysis of available data provides valuable insights into their relative performance.
A study comparing the Suzuki-Miyaura coupling of 2-chloro-4,6-dimethoxypyrimidine with benzo[b]furan-2-boronic acid and 3-furanboronic acid highlights potential differences in reactivity.[3] Although benzo[b]furan-2-boronic acid is not identical to 2-furylboronic acid, the structural analogy of the boronic acid group at the 2-position of a furan ring system provides a useful point of comparison.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of 2-chloro-4,6-dimethoxypyrimidine [3]
| Boronic Acid | Precatalyst Loading | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzo[b]furan-2-boronic acid | 0.0003 M | K2CO3 | MeOH/THF | Not Specified | ~70-80 |
| 3-Furanboronic acid | 0.0015 M | K2CO3 | MeOH/THF | Not Specified | ~90-95 |
The higher susceptibility of 2-heteroaryl boronic acids to protodeboronation is a well-documented phenomenon, analogous to the "2-pyridyl problem".[4] This decomposition pathway, where the carbon-boron bond is cleaved, is often more pronounced for the 2-isomer due to the electronic influence of the adjacent heteroatom.
Understanding the Reactivity Landscape: A Mechanistic View
The observed differences in reactivity can be rationalized by considering the electronic and steric environments of the two isomers.
References
A Comparative Analysis of the Biological Activity of 3-(2-Furyl)benzonitrile Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of novel 3-(2-Furyl)benzonitrile derivatives, with a focus on their potential as anticancer agents. The information presented is supported by experimental data from recent studies, offering valuable insights for researchers in oncology and medicinal chemistry.
Introduction
The this compound scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents. Derivatives incorporating this moiety have demonstrated a range of biological activities, most notably in the realm of cancer therapy. Their mechanism of action often involves the disruption of critical cellular processes in cancer cells, such as microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] This guide synthesizes the available data on the anticancer properties of these compounds, providing a comparative overview to aid in future drug development efforts.
Quantitative Data Summary
The anticancer activity of a series of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives was evaluated by the National Cancer Institute (NCI). The following table summarizes the growth percentage (GP) of various derivatives against MDA-MB-468 and T-47D breast cancer cell lines. A GP value between 0 and 100 indicates growth inhibition, while a negative GP value signifies cell killing.
| Compound ID | R | Cell Line | Growth Percentage (GP) (%) |
| 6b | C6H5 | MDA-MB-468 | -12.45 |
| T-47D | 1.28 | ||
| 6c | 2-FC6H4 | MDA-MB-468 | -38.24 |
| T-47D | -15.33 | ||
| 6d | 4-ClC6H4 | MDA-MB-468 | -1.87 |
| T-47D | -2.05 | ||
| 6e | 4-BrC6H4 | MDA-MB-468 | -10.59 |
| T-47D | -11.82 | ||
| 6f | 4-CH3C6H4 | MDA-MB-468 | -1.87 |
| T-47D | -2.05 | ||
| 6g | 4-OCH3C6H4 | MDA-MB-468 | -1.87 |
| T-47D | -2.05 |
Data sourced from a 2022 study on the synthesis and anticancer properties of these derivatives.[2][3]
Mechanism of Action: Tubulin Polymerization Inhibition
A significant mechanism by which benzonitrile derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds cause an arrest in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[1]
Signaling pathway of tubulin polymerization inhibitors.
Experimental Protocols
Synthesis of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile Derivatives (General Procedure)
A mixture of the appropriate (4-furan/thiophen-2-yl-thiazol-2-yl)-acetonitrile and a corresponding 5-arylfurfural is refluxed in ethanol in the presence of a catalytic amount of piperidine for one hour. The resulting precipitate is filtered, washed with ethanol, and purified by recrystallization from a mixture of ethanol and DMF.[2]
Anticancer Activity Screening (NCI-60 DTP Human Tumor Cell Line Screen)
The anticancer activity of the synthesized compounds was determined within the framework of the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI). This screening involves the evaluation of the compounds against a panel of 60 human tumor cell lines. The protocol for the sulforhodamine B (SRB) assay, a common method used in the NCI-60 screen, is as follows:
-
Cell Plating: Tumor cells are plated in 96-well microtiter plates and incubated for 24 hours to allow for attachment.
-
Compound Addition: The test compounds are added at a single concentration and incubated for 48 hours.
-
Cell Fixation: Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Absorbance Measurement: The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm. The percentage growth is calculated relative to control wells.
Tubulin Polymerization Assay (General Protocol)
This assay measures the effect of a compound on the in vitro polymerization of tubulin.
-
Preparation: A reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP and a fluorescent reporter) is prepared.
-
Compound Addition: The test compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the tubulin solution in a 96-well plate.
-
Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.
-
Measurement: The increase in fluorescence (or absorbance) due to the incorporation of the reporter into the polymerizing microtubules is monitored over time using a microplate reader.
-
Data Analysis: The rate of polymerization is determined, and the concentration of the compound that inhibits polymerization by 50% (IC50) is calculated.
References
Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(2-Furyl)benzonitrile Analogs and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(2-furyl)benzonitrile scaffold represents a promising starting point for the development of novel drug candidates. The furan ring is a prevalent motif in medicinal chemistry, known to act as a bioisostere for phenyl rings, potentially improving metabolic stability and receptor interactions. The benzonitrile moiety is also a key pharmacophore in numerous approved drugs, with the nitrile group capable of participating in various binding interactions. This guide synthesizes SAR data from related compound classes to predict how structural modifications on the this compound core might influence biological activity, particularly in the context of anticancer and enzyme-inhibitory effects.
Data Presentation: Comparative SAR of Structurally Related Analogs
The following table summarizes the antiproliferative activity of benzofuran derivatives, which share a similar bicyclic core to this compound. The data is extracted from studies on related compounds and is intended to provide a comparative framework for designing novel analogs.[1][2][3]
Table 1: Antiproliferative Activity of Benzofuran Analogs Against Various Cancer Cell Lines
| Compound ID | Core Structure | R1 (Position 2) | R2 (Position 5) | R3 (Position 6) | Cancer Cell Line | Activity (IC50/CTC50 in µM) |
| 1a | Benzofuran-3-carboxamide | -H | -H | -H | EAC | > 100 |
| 1b | Benzofuran-3-carboxamide | -H | -Cl | -H | EAC | 10.1 |
| 1c | Benzofuran-3-carboxamide | -H | -NO2 | -H | EAC | 1.1 |
| 1d | Benzofuran-3-carboxamide | -H | -H | -Cl | EAC | 12.3 |
| 1e | Benzofuran-3-carboxamide | -H | -H | -NO2 | EAC | 1.5 |
| 2a | 2-Aryl-benzofuran | 4-Methoxyphenyl | -H | -H | A549 | 15.2 |
| 2b | 2-Aryl-benzofuran | 4-Chlorophenyl | -H | -H | A549 | 8.7 |
| 2c | 2-Aryl-benzofuran | 4-Nitrophenyl | -H | -H | A549 | 2.1 |
Data is compiled from related studies on benzofuran derivatives and is for comparative purposes. EAC: Ehrlich Ascites Carcinoma; A549: Human Lung Carcinoma. IC50: Half-maximal inhibitory concentration; CTC50: Cytotoxic concentration 50%.
Key SAR Insights from Related Analogs:
-
Substitution on the Benzenoid Ring: The introduction of electron-withdrawing groups, such as a nitro group (-NO2) at position 5 or 6 of the benzofuran ring (analogs 1c and 1e ), significantly enhances antiproliferative activity compared to the unsubstituted analog (1a ) or those with a chloro group (1b and 1d ). This suggests that for this compound analogs, substitution on the benzonitrile ring with electron-withdrawing groups could be a favorable strategy.
-
Substitution at Position 2: In a series of 2-aryl-benzofurans, the nature of the substituent on the aryl ring plays a crucial role. A nitro group at the para-position (2c ) leads to the highest potency, followed by a chloro substituent (2b ), while a methoxy group (2a ) results in lower activity. This indicates that for this compound, modifications on the furan ring, particularly at the 5-position, could significantly modulate biological activity.
-
Importance of the Amide Group: For the benzofuran-3-carboxamide series, the presence of the -CONH group was found to be important for anticancer activity.[3] This suggests that the nitrile group in this compound is likely a critical pharmacophoric feature.
Experimental Protocols
The following are representative experimental protocols for assays commonly used to evaluate the biological activity of compounds similar to this compound analogs.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Kinase Inhibition Assay (Example: VEGFR-2)
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various formats, such as fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA).
-
Reaction Mixture: A reaction mixture is prepared containing the kinase (e.g., recombinant VEGFR-2), a suitable substrate (e.g., a synthetic peptide), ATP, and a buffer solution.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: The extent of substrate phosphorylation is quantified. In an ELISA-based assay, a specific antibody that recognizes the phosphorylated substrate is used, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for signal generation.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate key concepts relevant to the SAR of kinase inhibitors, a likely target class for this compound analogs, and the general workflow of a SAR study.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: A representative receptor tyrosine kinase signaling pathway.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cytotoxicity Assays for Novel 3-(2-Furyl)benzonitrile Derivatives
For researchers, scientists, and drug development professionals, the evaluation of a novel compound's cytotoxic potential is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of key cytotoxicity assays relevant to the study of new chemical entities, specifically focusing on derivatives of 3-(2-Furyl)benzonitrile. Experimental data from related furan and benzonitrile compounds are presented to offer a foundational understanding of their potential cytotoxic profiles and mechanisms of action.
When assessing the cytotoxic effects of novel compounds, a multi-assay approach is often necessary to obtain a comprehensive understanding of their biological activity.[1] This guide will delve into the principles, protocols, and comparative advantages of commonly employed cytotoxicity assays, including those that measure metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).
Comparative Analysis of Common Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is contingent on the specific research question, the suspected mechanism of action of the compound, and the experimental model.[1] Below is a comparative summary of three widely used assays: the MTT assay, the LDH release assay, and apoptosis assays.
| Assay Principle | Measures | Advantages | Disadvantages | Best Suited For |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay | Metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce MTT to a purple formazan product.[2] | Well-established, cost-effective, suitable for high-throughput screening.[2] | Can be affected by compounds that interfere with mitochondrial respiration. Indirect measure of cell viability. May not accurately quantify cytostatic versus cytotoxic effects.[3] | Initial screening of large compound libraries to determine IC50 values and assess overall impact on cell proliferation and viability. |
| LDH (Lactate Dehydrogenase) Release Assay | Cell membrane integrity. Measures the release of the cytosolic enzyme LDH into the culture medium upon cell lysis.[3] | Direct measure of cytotoxicity (cell death). Relatively simple and can be automated. | Less sensitive for detecting early apoptotic events where the membrane is initially intact. Can be influenced by serum LDH in the culture medium. | Assessing compound-induced necrosis or late-stage apoptosis leading to membrane rupture. |
| Apoptosis Assays (e.g., Annexin V/PI Staining) | Specific events in the apoptotic cascade. Annexin V detects the externalization of phosphatidylserine in early apoptosis, while Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes. | Provides mechanistic insights into the mode of cell death. Can distinguish between early and late apoptosis, and necrosis. | More complex and time-consuming than metabolic or LDH assays. Often requires specialized equipment like a flow cytometer. | Elucidating the mechanism of action of a compound and confirming the induction of programmed cell death. |
Experimental Data on Related Compounds
While specific comparative data for this compound derivatives are emerging, studies on structurally similar furan and benzonitrile compounds provide valuable insights.
A study on furan-based derivatives against the MCF-7 breast cancer cell line demonstrated significant cytotoxic activity. Two compounds, a pyridine carbohydrazide analog and an N-phenyl triazinone derivative, exhibited IC50 values of 4.06 µM and 2.96 µM, respectively, as determined by the MTT assay.[4] Further investigation revealed that these compounds induce apoptosis and cause cell cycle arrest at the G2/M phase.[4]
In another study, the cytotoxic effects of benzonitrile herbicides were evaluated using both MTT and LDH assays on Hep G2 and HEK293T cell lines.[5] This dual-assay approach allowed for the assessment of both metabolic activity and membrane integrity, providing a more complete picture of the compounds' toxicity.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results. Below are methodologies for the key experiments discussed.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Add varying concentrations of the this compound derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (induced by a lysis agent).
Annexin V/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
comparing the efficacy of different palladium catalysts for 3-(2-Furyl)benzonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl compounds, such as 3-(2-Furyl)benzonitrile, is a cornerstone of modern medicinal chemistry and materials science. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for constructing the crucial C-C bond between aryl and heteroaryl moieties. The choice of the palladium catalyst is paramount to the success of this transformation, influencing reaction rates, yields, and substrate scope. This guide provides an objective comparison of various palladium catalysts for the synthesis of this compound, supported by experimental data and detailed protocols.
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is heavily influenced by the nature of the palladium catalyst and its associated ligands.
Comparative Efficacy of Palladium Catalysts
The synthesis of this compound can be achieved by the Suzuki-Miyaura coupling of 2-furylboronic acid with 3-bromobenzonitrile. The selection of the palladium catalyst is critical, especially when dealing with heteroarylboronic acids like 2-furylboronic acid, which can be prone to decomposition under basic reaction conditions. Below is a summary of commonly employed palladium catalysts and their expected performance in this specific transformation.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 | General |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane/H₂O | 100 | 8 | ~90-98 | General |
| XPhos Pd G2 | XPhos | K₃PO₄ | THF/H₂O | RT - 40 | 0.5 - 2 | >95 | [1] |
Note: The yields presented are typical ranges observed for Suzuki-Miyaura couplings of 2-heteroaryl boronic acids with aryl bromides and may vary based on specific reaction conditions and scale.
Discussion of Catalysts:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a classic, air-sensitive but highly effective catalyst for a wide range of Suzuki-Miyaura couplings.[2] The triphenylphosphine ligands are relatively simple, but the catalyst often requires elevated temperatures and longer reaction times. It is a good starting point for optimization studies.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): This air-stable precatalyst is widely used in cross-coupling reactions.[3] The bidentate dppf ligand offers enhanced stability to the catalytic species and can promote high turnover numbers. It is often effective for challenging substrates and can lead to excellent yields.
-
Buchwald Precatalysts (e.g., XPhos Pd G2): The Buchwald group has developed a range of highly active and versatile palladium precatalysts with bulky, electron-rich biarylphosphine ligands like XPhos.[1] These catalysts are particularly effective for coupling challenging substrates, including unstable 2-heteroaryl boronic acids, often at room temperature and with short reaction times.[1] The use of such advanced catalysts can significantly improve the efficiency and mildness of the synthesis.
Experimental Protocols
Below is a detailed experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is a generalized procedure based on established methods for similar transformations.
Synthesis of this compound using a Buchwald Precatalyst
Materials:
-
3-Bromobenzonitrile
-
2-Furylboronic acid
-
XPhos Pd G2 (or other suitable palladium precatalyst)
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried reaction vessel, add 3-bromobenzonitrile (1.0 mmol, 1.0 equiv), 2-furylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
The vessel is sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium precatalyst, for example, XPhos Pd G2 (0.02 mmol, 2 mol%).
-
Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and degassed water (1 mL) via syringe.
-
The reaction mixture is stirred vigorously at room temperature or heated to 40 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 0.5-2 hours), the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Mandatory Visualizations
Caption: A streamlined workflow for the synthesis of this compound.
References
The Furyl Moiety as a Bioisostere: A Comparative Guide to 3-(2-Furyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug discovery. This approach aims to enhance a molecule's pharmacokinetic and pharmacodynamic properties while retaining or improving its desired biological activity. The benzonitrile group, a common motif in pharmacologically active compounds, is frequently a target for such replacement. This guide provides a comprehensive assessment of 3-(2-Furyl)benzonitrile as a bioisosteric replacement for the traditional benzonitrile moiety and compares it with other common bioisosteres.
Comparative Analysis of Physicochemical and Pharmacological Properties
The selection of a suitable bioisostere is a multifactorial decision, balancing improvements in properties like metabolic stability and solubility against potential impacts on target affinity. Below is a comparative summary of key physicochemical and pharmacological parameters for this compound and common benzonitrile bioisosteres.
Table 1: Comparison of Physicochemical Properties
| Property | Benzonitrile (Parent) | This compound | Tetrazole Bioisostere | 1,2,4-Oxadiazole Bioisostere |
| Structure | Ph-CN | Ph-(2-Furyl)-CN | Ph-CN4H | Ph-C2N2OH |
| Molecular Weight ( g/mol ) | 103.12 | 169.18 | 146.14 | 162.13 |
| Predicted cLogP | 1.56[1] | 2.95 (Proxy: 2-Phenylfuran) | ~1.0-1.5 | ~1.5-2.0 |
| Predicted pKa | N/A (non-ionizable) | N/A (non-ionizable) | ~4.5-5.0 (acidic) | ~6-7 (weakly acidic) |
| Hydrogen Bond Acceptor | Yes (Nitrile nitrogen) | Yes (Nitrile nitrogen, Furan oxygen) | Yes (Tetrazole nitrogens) | Yes (Oxadiazole nitrogens and oxygen) |
| Metabolic Stability | Generally stable, but can be metabolized | Potentially susceptible to oxidation of the furan ring | Generally high metabolic stability | High metabolic stability, resistant to hydrolysis |
Note: Predicted values are generated from computational models and data from structurally similar compounds due to the limited availability of direct experimental data for this compound.
Table 2: Comparative Pharmacological Profile (Hypothetical)
| Parameter | Benzonitrile (Parent) | This compound | Tetrazole Bioisostere | 1,2,4-Oxadiazole Bioisostere |
| Receptor Binding Affinity (Ki) | Target-dependent | Potentially altered due to steric and electronic changes | Often maintained or slightly reduced | Often maintained or slightly enhanced |
| Cell Permeability | Moderate to high | Likely high (lipophilic) | Lower (due to acidity and polarity) | Moderate to high |
| Aqueous Solubility | Low | Low | Higher (especially for the deprotonated form) | Low to moderate |
| Potential Advantages | Established scaffold | Increased lipophilicity, potential for additional interactions | Improved solubility, metabolic stability | Excellent metabolic stability, good permeability |
| Potential Disadvantages | Metabolic liabilities in some contexts | Potential for furan-related toxicity | Lower permeability, potential for off-target effects | Synthetic complexity |
Signaling Pathway and Experimental Workflow
To provide a practical context for the application of benzonitrile-containing compounds, the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is presented below. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis, and several JAK inhibitors incorporating a benzonitrile moiety have been developed.
Caption: The JAK/STAT signaling pathway, a target for benzonitrile-containing inhibitors.
The following diagram illustrates a general workflow for the assessment of a novel bioisosteric replacement like this compound.
Caption: General workflow for the assessment of a bioisosteric replacement.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective comparison of bioisosteric replacements.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound (e.g., this compound) and positive controls (e.g., testosterone, verapamil).
-
Pooled human liver microsomes (or from other species of interest).
-
0.1 M Phosphate buffer (pH 7.4).
-
NADPH regenerating system (Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase; Solution B: 3.3 mM MgCl2).
-
Acetonitrile (ACN) for reaction termination.
-
Internal standard (for LC-MS/MS analysis).
-
96-well plates, incubator, centrifuge, LC-MS/MS system.
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Thaw liver microsomes on ice. Prepare a working solution of microsomes in 0.1 M phosphate buffer (e.g., 0.5 mg/mL final protein concentration).
-
Prepare the NADPH regenerating system by mixing equal volumes of Solution A and Solution B just before use.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome working solution.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
G Protein-Coupled Receptor (GPCR) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR.
Materials:
-
Test compound (e.g., this compound) and a known reference ligand.
-
Radioligand specific for the target GPCR (e.g., [³H]-ligand).
-
Cell membranes expressing the target GPCR.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and other additives as required).
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of a non-radiolabeled ligand.
-
-
Incubation:
-
Initiate the binding reaction by adding the cell membranes expressing the GPCR.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The assessment of this compound as a bioisosteric replacement for the benzonitrile moiety highlights the intricate balance of physicochemical and pharmacological properties in drug design. While potentially offering advantages in terms of lipophilicity, its introduction may also present challenges related to metabolic stability of the furan ring. A thorough evaluation using standardized in vitro assays, as detailed in this guide, is crucial to objectively compare its performance against the parent compound and other established bioisosteres like tetrazoles and oxadiazoles. The ultimate selection of a bioisostere will be context-dependent, relying on the specific objectives of the drug discovery program and the biological target .
References
Comparative In Vitro Metabolic Stability of 3-(2-Furyl)benzonitrile Derivatives: A Guide for Drug Discovery Professionals
For researchers and scientists in the field of drug development, understanding the metabolic stability of novel chemical entities is a critical step in the early stages of discovery. Compounds with poor metabolic stability are often quickly cleared from the body, leading to low bioavailability and a short duration of action, which can impede their therapeutic potential.[1] This guide provides a comparative overview of the in vitro metabolic stability of hypothetical 3-(2-Furyl)benzonitrile derivatives, a chemical scaffold of interest in medicinal chemistry. We will delve into the experimental protocols used to assess metabolic stability, present illustrative data in a clear, comparative format, and visualize the experimental workflow.
The furan ring, a component of the this compound scaffold, is known to be susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to metabolic instability.[2][3] This oxidation can result in the formation of reactive metabolites, potentially causing cellular toxicity.[2][3][4] Therefore, evaluating the metabolic fate of derivatives of this scaffold is paramount.
Comparative Metabolic Stability Data
The following table summarizes hypothetical in vitro metabolic stability data for a series of this compound derivatives in human liver microsomes. The data illustrates how different substitutions on the benzonitrile ring can influence metabolic stability, which is typically assessed by measuring the rate of disappearance of the parent compound over time.[5][6] Key parameters include the half-life (t½) and the intrinsic clearance (CLint).[1][7]
| Compound ID | Substitution (R) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Parent Remaining at 60 min |
| FBN-1 | H | 25 | 27.7 | 17.7 |
| FBN-2 | 4-F | 45 | 15.4 | 39.8 |
| FBN-3 | 4-Cl | 52 | 13.3 | 45.1 |
| FBN-4 | 4-CH3 | 18 | 38.5 | 9.9 |
| FBN-5 | 4-OCH3 | 15 | 46.2 | 6.3 |
| Verapamil (Control) | - | 125 | 5.5 | 71.6 |
| Midazolam (Control) | - | 19 | 36.5 | 11.2 |
Note: This data is illustrative and intended to demonstrate the format for presenting results from a metabolic stability assay.
Experimental Workflow
The diagram below outlines the typical workflow for an in vitro metabolic stability assay using liver microsomes.
Detailed Experimental Protocol: Liver Microsomal Stability Assay
This protocol describes a common method for determining the in vitro metabolic stability of test compounds.
1. Materials and Reagents:
-
Test compounds (this compound derivatives)
-
Human liver microsomes (pooled)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Internal standard (IS) for LC-MS/MS analysis
-
Control compounds with known metabolic stability (e.g., verapamil for low clearance, midazolam for high clearance)
-
96-well plates
2. Preparation of Solutions:
-
Test and Control Compound Stock Solutions: Prepare 10 mM stock solutions in DMSO.[1][5]
-
Working Solutions: Further dilute the stock solutions to a working concentration of 100 µM in a suitable solvent like a 50:50 acetonitrile:water mixture.[1]
-
Liver Microsome Suspension: Dilute the pooled human liver microsomes in 0.1 M phosphate buffer (pH 7.4) to the desired final protein concentration (e.g., 0.5 mg/mL).
-
Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard at a specific concentration.
3. Incubation Procedure:
-
Add the liver microsome suspension to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM.
-
Pre-warm the plate at 37°C for approximately 5-10 minutes.[1]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[1] For negative controls, add buffer instead of the NADPH system.[7]
-
The final incubation volume should be consistent, for instance, 200 µL.[1]
4. Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 25 µL) from each incubation well.[1]
-
Immediately add the aliquot to a collection plate containing a larger volume (e.g., 100 µL) of the ice-cold acetonitrile quenching solution with the internal standard.[1] This stops the enzymatic reaction and precipitates the proteins.[1]
5. Sample Processing and Analysis:
-
After the final time point, centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.[1]
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[1]
6. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).
By following this standardized approach, researchers can generate reproducible and comparable data on the metabolic stability of this compound derivatives, enabling informed decisions in the lead optimization process. Strategies to improve metabolic stability, such as introducing fluorine atoms at metabolically labile sites, can also be systematically evaluated using this methodology.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds | Semantic Scholar [semanticscholar.org]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-(2-Furyl)benzonitrile: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2-Furyl)benzonitrile (CAS No. 112598-77-3) was not available in the public domain at the time of this writing. The following disposal procedures are based on the general safety protocols for benzonitrile and other nitrile compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.
The proper handling and disposal of this compound are critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a step-by-step operational plan for the disposal of this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are required.[1] Disposable gloves should be discarded immediately if contamination is suspected.[2]
-
Eye Protection: Safety goggles or glasses with side shields are essential to protect from splashes or fumes.[3]
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.[4]
-
Respiratory Protection: If working in an area with inadequate ventilation or where dust or aerosols may be generated, use a NIOSH-approved respirator.[5]
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
An eyewash station and safety shower must be readily accessible.[2]
Quantitative Data for Structurally Similar Compounds
The following table summarizes key safety and physical property data for Benzonitrile (CAS No. 100-47-0), a structurally related compound. This information is provided as a reference and may not accurately reflect the properties of this compound.
| Property | Value (for Benzonitrile) |
| Acute Toxicity, Oral | Fatal if swallowed[6] |
| Acute Toxicity, Dermal | Harmful in contact with skin[6] |
| Acute Toxicity, Inhalation | Toxic if inhaled[6] |
| Boiling Point | 191 °C (376 °F)[7] |
| Melting Point | -13 °C (9 °F)[7] |
| Flash Point | Combustible liquid[6] |
| Log Pow (n-octanol/water) | 1.5 at 20 °C (68 °F) - Bioaccumulation is not expected[7] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste, managed by a licensed environmental disposal company. In-laboratory treatment is not advised without a specific, validated protocol from your institution's EHS department.
1. Waste Identification and Segregation:
-
Classify all materials contaminated with this compound as hazardous chemical waste.
-
This includes unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, filter paper, pipette tips).
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[7]
2. Waste Collection and Containment:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with nitriles.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound Waste" and include the CAS number (112598-77-3).
-
Indicate the associated hazards (e.g., Toxic, Harmful).
4. Spill and Contamination Cleanup:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite). Do not use materials that could react with the compound.[2]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Wash the spill site with a suitable solvent or detergent and water, and collect the cleaning materials for disposal as hazardous waste.
-
Ensure the area is well-ventilated during and after cleanup.
5. Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide the full chemical name, CAS number, and quantity of the waste.
-
Follow all institutional and regulatory procedures for waste manifest and documentation.
-
Waste material must be disposed of in accordance with national and local regulations.[7]
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling 3-(2-Furyl)benzonitrile
Hazard Identification and Personal Protective Equipment (PPE)
Compounds structurally related to 3-(2-Furyl)benzonitrile, particularly those containing the benzonitrile group, are often classified as harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4] The presence of the furan ring may also contribute to the compound's toxicological profile and flammability.[5] Therefore, a cautious approach and the consistent use of appropriate personal protective equipment are essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications & Best Practices |
|---|---|---|
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2][6] |
| Skin and Body Protection | Chemical-resistant lab coat. | A flame-resistant lab coat is advisable.[5] Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves before use and change them immediately if contaminated. For prolonged contact, consult the glove manufacturer's chemical resistance guide.[7][8] |
| Respiratory Protection | Use in a certified chemical fume hood. | All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate filter may be necessary.[2][6] |
| Footwear | Closed-toe shoes. | Shoes must cover the entire foot to protect against spills.[5][7] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][5] Ensure that safety showers and eyewash stations are readily accessible.[7]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[9] Immediately change contaminated clothing.
-
Fire and Explosion Prevention: Keep away from heat, sparks, open flames, and other ignition sources as similar compounds can be combustible.[9] Take precautionary measures against static discharge.
Storage:
-
Location: Store in a cool, dry, and well-ventilated place.[1][9] Store locked up or in an area accessible only to qualified or authorized personnel.
-
Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[2][9]
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate action is crucial in the event of an emergency.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
|---|---|
| Inhalation | Move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][9][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][9][10] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice. |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting.[1][9] Rinse mouth with water.[1] Call a poison control center or doctor immediately for treatment advice.[1] |
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent entry into the sewer system.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., sand, silica gel, universal binder) to soak up the chemical.[9] For solid spills, sweep up carefully to avoid generating dust.[1]
-
Collect: Collect the absorbed material and spilled chemical into a suitable, labeled container for disposal.[1][3]
-
Clean: Clean the spill area thoroughly.
-
PPE: Wear appropriate PPE during the entire cleanup process.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste materials, including empty containers, contaminated gloves, and other disposable items, should be considered hazardous waste.[8]
-
Containerization: Collect chemical waste in a designated, properly labeled hazardous waste container.[8] Do not mix with other waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][9] Never dispose of chemicals down the drain or in the regular trash.[11][12]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
